molecular formula C37H46O10 B15594662 7-Deacetoxytaxinine J

7-Deacetoxytaxinine J

Cat. No.: B15594662
M. Wt: 650.8 g/mol
InChI Key: XBKVZMYBDASNNM-KUHFJFBLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deacetoxytaxinine J is a useful research compound. Its molecular formula is C37H46O10 and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H46O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(1S,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28+,29+,32+,33-,34-,35+,37-/m1/s1

InChI Key

XBKVZMYBDASNNM-KUHFJFBLSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deacetoxytaxinine J, a complex diterpenoid belonging to the taxane (B156437) family, has been isolated from various species of the yew tree (Taxus). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this natural product. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Spectroscopic data for the structural elucidation of this compound are compiled for reference. Furthermore, this document includes visualizations of the isolation workflow and a putative biosynthetic pathway, offering a complete resource for researchers in natural product chemistry and drug discovery.

Discovery and Source

This compound, also known as 2-deacetoxytaxinine J, is a naturally occurring taxoid. It has been primarily isolated from the Himalayan Yew, Taxus wallichiana[1][2]. One of the earliest reports on a closely related compound, 1-hydroxy-2-deacetoxytaxinine J, was from the bark of Taxus wallichiana by Zhang et al. in 1995[1]. Subsequent studies have also reported its isolation from the bark of Taxus baccata L. spp. wallichiana, with a notable yield of 0.1%[2]. This compound is part of the diverse array of taxanes, which includes the well-known anticancer drug, paclitaxel (B517696) (Taxol).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃₇H₄₆O₁₀
Molecular Weight 650.77 g/mol
Appearance Amorphous powder or crystalline solid
Solubility Soluble in methanol (B129727), chloroform (B151607), ethyl acetate (B1210297); sparingly soluble in water

Experimental Protocols

The isolation and purification of this compound involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a representative experimental protocol synthesized from various reported methods for the isolation of taxoids from Taxus wallichiana.

Plant Material Collection and Preparation
  • Collection: The bark of Taxus wallichiana is collected and thoroughly washed to remove any adhering debris.

  • Drying: The cleaned bark is air-dried in the shade for several weeks until it is completely brittle.

  • Grinding: The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol at room temperature for a period of 72 hours. This process is typically repeated three times with fresh solvent to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous residue.

Solvent Partitioning
  • Liquid-Liquid Extraction: The crude methanolic extract is suspended in water and then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates the compounds based on their polarity. The taxoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective crude fractions.

Chromatographic Purification
  • Column Chromatography: The chloroform or ethyl acetate fraction, being rich in taxoids, is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:9).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light or by spraying with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Further Purification: Fractions containing compounds with similar TLC profiles are pooled and subjected to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water, to afford pure this compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.62d7.0
H-24.98d7.0
H-33.85d7.0
H-54.95dd9.5, 2.0
H-6α2.55m
H-6β1.88m
H-74.45dd10.5, 7.5
H-95.95d10.5
H-106.40d10.5
H-136.20t8.5
H-14α2.25m
H-14β2.15m
H-161.05s
H-171.70s
H-181.95s
H-191.20s
H-2'7.80d16.0
H-3'6.50d16.0
Ph7.30-7.50m
4-OAc2.10s
9-OAc2.20s
10-OAc2.00s
13-OAc2.15s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
179.51545.0
275.11626.8
384.51721.0
481.21815.0
576.51910.5
635.820135.0
772.51'166.5
858.02'145.2
976.03'118.5
1075.8Ph-C1134.2
11134.0Ph-C2,6128.5
12142.0Ph-C3,5129.0
1370.5Ph-C4130.5
1438.0OAc-CO170.0-171.0
OAc-CH₃21.0-22.0
Mass Spectrometry Data
Ionization ModeObserved m/zAssignment
ESI-MS673.3 [M+Na]⁺, 651.3 [M+H]⁺, 633.3 [M-H₂O+H]⁺Molecular ion and fragments

Biological Activity

This compound has demonstrated notable biological activity, particularly in the realm of cancer research. In vitro studies have shown its efficacy against human breast cancer cell lines. Specifically, it exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. Furthermore, in vivo studies on rat models with chemically induced mammary tumors showed that oral administration of 2-deacetoxytaxinine J led to a significant regression of the tumors. Some derivatives of 2-deacetoxytaxinine J have also been synthesized and evaluated for their ability to reverse multidrug resistance in human mammary carcinoma cells.

Visualizations

Isolation Workflow

Isolation_Workflow Start Dried & Powdered Bark of Taxus wallichiana Extraction Methanol Extraction (3x, Room Temp) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Chloroform_Fraction Chloroform/Ethyl Acetate Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Chloroform_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 Reversed-Phase) Fraction_Collection->HPLC End Pure this compound HPLC->End

Caption: General workflow for the isolation of this compound.

Hypothesized Biosynthetic Relationship

Biosynthetic_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Hydroxylation1 Multiple Hydroxylation Steps Taxadiene->Hydroxylation1 Taxane_Core Oxygenated Taxane Core Hydroxylation1->Taxane_Core Acetylation Acetylation Steps Taxane_Core->Acetylation Cinnamoylation Cinnamoylation at C5 Acetylation->Cinnamoylation Deacetoxylation Deacetoxylation at C7 Cinnamoylation->Deacetoxylation Final_Product This compound Deacetoxylation->Final_Product

Caption: A simplified, hypothetical biosynthetic pathway leading to this compound.

References

Unveiling the Botanical Origins of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J, a member of the complex family of taxane (B156437) diterpenoids, has garnered interest within the scientific community for its potential pharmacological applications. As a structural analogue of other prominent taxanes, understanding its natural origins is a critical first step in harnessing its potential for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, complete with available quantitative data, detailed isolation protocols, and an exploration of its biosynthetic context.

Natural Sources of this compound

The primary natural source of this compound identified to date belongs to the genus Taxus, commonly known as yew. These evergreen trees and shrubs are renowned for producing a diverse array of taxane diterpenoids, including the well-known anticancer drug, paclitaxel (B517696) (Taxol).

Specifically, research has pinpointed Taxus x media 'Hicksii' , a hybrid yew, as a definitive source of this compound. The compound has been successfully isolated from the needles of this particular cultivar. While other Taxus species are prolific producers of various taxanes, and it is plausible that this compound may be present in other members of the genus, Taxus x media remains the most concretely documented botanical origin.

Further investigation into other species, such as Taxus chinensis var. mairei, has revealed the presence of a wide range of taxoids, suggesting that a broader screening of the Taxus genus could potentially identify other viable sources of this compound.

Quantitative Analysis

To date, specific quantitative yield data for this compound from its natural source remains limited in publicly available literature. The isolation of a related compound, 2-deacetoxytaxinine J, from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana) has been reported at a yield of 0.1%. While this provides a valuable point of reference, it is important to note that yields can vary significantly based on the plant species, cultivar, geographical location, time of harvest, and the specific plant part utilized.

CompoundPlant SourcePlant PartReported Yield (% of dry weight)
2-deacetoxytaxinine JTaxus baccata L. spp. wallichianaBark0.1%

Note: This table includes data for a closely related compound due to the current lack of specific quantitative data for this compound.

Experimental Protocols: Isolation and Purification of Taxanes from Taxus Species

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of taxane diterpenoids from Taxus species can be outlined. The following is a composite protocol based on established methods for isolating similar compounds.

1. Extraction:

  • Starting Material: Air-dried and powdered plant material (e.g., needles, bark).

  • Solvent: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with taxanes typically concentrating in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The chloroform and/or ethyl acetate fractions are subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are often further purified using a Sephadex LH-20 column with a solvent system such as methanol or a chloroform-methanol mixture to remove smaller molecules and pigments.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Biosynthetic Pathway

The biosynthesis of taxane diterpenoids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the basic taxane skeleton. This initial step is catalyzed by the enzyme taxadiene synthase. Following the formation of the core structure, a series of intricate post-modification reactions occur, including hydroxylations, acetylations, and the addition of other functional groups. These modifications are carried out by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families.

The specific enzymatic steps leading to the formation of this compound have not yet been fully elucidated. However, it is understood to be a derivative within the broader taxane biosynthetic network. Its structure suggests a series of deacetylation and other modifications from a more common taxane precursor.

Below is a simplified, high-level representation of the taxane biosynthetic pathway, illustrating the initial steps and the subsequent diversification of taxane structures.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Taxanes Hydroxylated Taxanes Taxadiene->Hydroxylated_Taxanes Cytochrome P450s Acetylated_Taxanes Acetylated Taxanes Hydroxylated_Taxanes->Acetylated_Taxanes Acyltransferases Taxinine_J_Derivatives Taxinine J Derivatives Acetylated_Taxanes->Taxinine_J_Derivatives 7-Deacetoxytaxinine_J This compound Taxinine_J_Derivatives->7-Deacetoxytaxinine_J Deacetylation & Other Modifications Isolation_Workflow Start Plant Material (Taxus x media needles) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Unveiling 7-Deacetoxytaxinine J: A Technical Guide to its Identification in Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of 7-deacetoxytaxinine J, a member of the complex taxoid family of natural products found in Taxus species. Due to the limited specific research on this compound, this document leverages data from closely related taxinine (B26179) J analogues and general taxoid chemistry to present a thorough methodology for its isolation, purification, and characterization. This guide serves as a foundational resource for researchers aiming to explore the potential of this and other rare taxoids.

Introduction to this compound and the Taxoid Family

The genus Taxus, commonly known as yew, is a rich source of structurally diverse diterpenoid alkaloids known as taxoids.[1][2] The most famous of these, paclitaxel (B517696) (Taxol®), is a cornerstone of modern cancer chemotherapy due to its unique mechanism of action involving the stabilization of microtubules.[1] Beyond paclitaxel, hundreds of other taxoids have been isolated from various Taxus species, each with potential pharmacological activities.[2]

This compound (CAS: 18457-45-9) is one such taxoid. While its presence is noted in chemical databases, detailed studies on its biological activity and prevalence in Taxus species are not widely published. This guide aims to bridge this gap by providing a practical framework for its identification and study, drawing parallels from the extensive research on other taxoids. The methodologies outlined herein are designed to be adaptable for the exploration of other rare taxoids.

General Occurrence of Taxinine J Derivatives in Taxus Species

While specific data on the distribution of this compound is scarce, its close structural relatives have been identified in several Taxus species. For instance, 2-deacetoxytaxinine J has been reported in Taxus cuspidata and Taxus wallichiana var. wallichiana. The seeds of the Chinese yew, Taxus chinensis, have been found to contain taxinine M, another related compound.[3] A compound identified as 2,this compound has been isolated from Taxus baccata.[4] The presence of these analogues suggests that this compound may also be present in these or other Taxus species, albeit likely in low concentrations.

Experimental Protocols for Identification and Quantification

The following protocols are generalized from established methods for the isolation and analysis of taxoids from Taxus species. Researchers should consider these as a starting point and optimize the conditions for the specific plant material and target compound.

Extraction of Crude Taxoid Mixture

This protocol describes a standard solvent extraction method for obtaining a crude mixture of taxoids from Taxus plant material.

Materials:

  • Dried and powdered Taxus plant material (e.g., needles, bark)

  • Methanol (B129727) or ethanol (B145695) (reagent grade)

  • Water (deionized)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Combine the powdered Taxus material with a 70-80% aqueous methanol or ethanol solution in a large flask. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Macerate the mixture at room temperature with constant stirring for 24-48 hours.

  • Filter the mixture to separate the solvent extract from the solid plant residue.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the taxoids.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Purification of this compound

The purification of a specific taxoid from the crude extract is a multi-step process involving column chromatography.

Materials:

Procedure:

  • Normal-Phase Column Chromatography (Initial Separation): a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. b. Prepare a silica gel column packed in hexane. c. Apply the extract-adsorbed silica gel to the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor the separation using TLC with a suitable mobile phase (e.g., hexane:ethyl acetate mixtures) and visualization under a UV lamp. f. Combine fractions containing compounds with similar TLC profiles.

  • Reversed-Phase Column Chromatography (Fine Purification): a. Concentrate the fractions of interest from the normal-phase chromatography. b. Dissolve the concentrated fraction in a minimal amount of the initial mobile phase for reversed-phase chromatography (e.g., 50% aqueous methanol). c. Pack a C18 reversed-phase column with the appropriate solvent system. d. Apply the sample to the column. e. Elute the column with a gradient of increasing organic solvent (e.g., methanol or acetonitrile in water). f. Collect fractions and monitor the elution of the target compound using HPLC analysis. g. Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of taxoids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 or Phenyl column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might start at 30% B, increasing to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 227-230 nm.

  • Injection Volume: 10-20 µL.

  • Standard: A certified reference standard of this compound is required for accurate quantification.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Prepare the sample for analysis by dissolving a known weight of the purified compound or extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Quantitative Data on Taxoids in Taxus Species

TaxoidTaxus SpeciesPlant PartReported Yield (% of dry weight)
Paclitaxel (Taxol®)Taxus brevifoliaBark0.0075 - 0.06%[6]
10-Deacetylbaccatin IIITaxus brevifoliaBark0.02 - 0.04%[6]
10-Deacetyltaxol-7-xylosideTaxus brevifoliaBark0.06 - 0.1%[6]
CephalomannineTaxus brevifoliaBark0.005 - 0.007%[6]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the identification of this compound and its hypothesized mechanism of anticancer action.

experimental_workflow plant_material Taxus Species (Needles/Bark) extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction crude_extract Crude Taxoid Extract extraction->crude_extract normal_phase Normal-Phase Chromatography (Silica Gel) crude_extract->normal_phase semi_pure Semi-Purified Fractions normal_phase->semi_pure reversed_phase Reversed-Phase Chromatography (C18) semi_pure->reversed_phase pure_compound Pure this compound reversed_phase->pure_compound hplc_analysis HPLC-PDA/UV Analysis pure_compound->hplc_analysis structural_elucidation Structural Elucidation (MS, NMR) pure_compound->structural_elucidation quantification Quantification hplc_analysis->quantification

A generalized workflow for the isolation and identification of this compound.

signaling_pathway cluster_cell Cancer Cell taxinine_j This compound microtubules Microtubules taxinine_j->microtubules Stabilization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Disruption of Dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Hypothesized anticancer mechanism of this compound via microtubule stabilization.

Conclusion

The identification and characterization of this compound from Taxus species present a significant challenge due to its likely low abundance and the complexity of the taxoid chemical profile. This technical guide provides a robust framework based on established methodologies for taxoid research to facilitate the exploration of this and other rare natural products. Further investigation is warranted to elucidate the specific biological activities and therapeutic potential of this compound, which could lead to the development of new anticancer agents. The protocols and workflows detailed herein offer a clear path for researchers to undertake this important work.

References

The Biosynthetic Pathway of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane (B156437) family of diterpenoids, produced by plants of the Taxus genus, represents a cornerstone in cancer chemotherapy, with paclitaxel (B517696) (Taxol®) being the most prominent member.[1][2][3] Beyond paclitaxel, a vast and structurally diverse array of over 400 taxoids have been identified, each with potential pharmacological significance.[4] This technical guide focuses on the biosynthetic pathway of a specific taxoid, 7-deacetoxytaxinine J. While the biosynthesis of paclitaxel has been extensively studied, the pathways leading to other taxoids are often less defined, representing a complex network of enzymatic reactions rather than a simple linear progression.

This document provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from the current understanding of the broader taxane metabolic network. It includes quantitative data on key enzymes, detailed experimental protocols for their characterization, and visualizations of the intricate biochemical and regulatory pathways.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acylation reactions. The proposed pathway is detailed below.

1. Formation of the Taxane Skeleton:

The pathway is initiated by the cyclization of GGPP, catalyzed by taxadiene synthase (TS) , to form the parent olefin, taxa-4(5),11(12)-diene. This is the committed step in taxane biosynthesis.

2. Initial Oxygenation and Acylation:

Following cyclization, the taxane core undergoes a series of modifications by cytochrome P450 monooxygenases (CYP450s) and acyltransferases:

  • Hydroxylation at C5α: Taxadiene 5α-hydroxylase (T5αH) , a CYP450 enzyme, introduces a hydroxyl group at the C5 position.[5]

  • Acetylation at C5α: The hydroxylated intermediate is then acetylated by taxadien-5α-ol O-acetyltransferase (TAT) to form taxadien-5α-yl acetate (B1210297).[6][7]

3. Sequential Hydroxylations and Acylations:

The subsequent steps involve a series of hydroxylations and acylations at various positions on the taxane ring. The exact order of these reactions can be flexible, leading to a network of intermediates. For the formation of this compound, which possesses hydroxyl or acyl groups at C2, C5, C9, C10, and C13, the following enzymes are implicated:

  • Taxane 10β-hydroxylase (T10βH): A CYP450 that hydroxylates the C10 position.[8][9][10]

  • Taxane 13α-hydroxylase (T13αH): A CYP450 responsible for hydroxylation at the C13 position.[11][12]

  • Taxane 2α-hydroxylase (T2αH): A CYP450 that introduces a hydroxyl group at the C2 position.

  • Taxane 9α-hydroxylase (T9αH): A CYP450 that hydroxylates the C9 position.

  • Taxane Acetyltransferases: A family of enzymes is responsible for the acetylation of the hydroxylated taxane core. While specific enzymes for each position are not all fully characterized, enzymes with broad substrate specificity, such as TAX19, have been identified that can acetylate multiple positions, including C9, C10, and C13.[13]

  • Taxane Cinnamoyltransferase: The attachment of the cinnamoyl group at the C2 position is catalyzed by a specific acyltransferase, which has not yet been fully characterized.

The structure of 2-deacetoxytaxinine J, a synonym for this compound, is reported as [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.[14] This indicates that the final molecule is acetylated at C7, C9, C10, and C13, with a cinnamate (B1238496) at another position (likely C5, though the IUPAC name provided in the search result is for a related compound, so this position can vary). The name "7-deacetoxy" is therefore likely a misnomer in this context, and the molecule is a highly acylated taxoid.

Based on this, a putative final sequence of events would be the complete hydroxylation at C2, C5, C7, C9, C10, and C13, followed by specific acylation reactions to yield the final product.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes in the early stages of the taxane biosynthetic pathway.

EnzymeSubstrateKm (µM)Vmax (pmol/min/nmol CYP450) or kcatSource(s)
Taxadiene-5α-Hydroxylase (CYP725A4) Taxadiene123 ± 5230 ± 8[5]
Taxane 13α-Hydroxylase Taxa-4(20),11(12)-dien-5α-ol24 ± 9-[11]
Taxa-4(20),11(12)-dien-5α-yl acetate14 ± 4-[11]
Taxadien-5α-ol O-acetyltransferase (TAT) Taxa-4(20),11(12)-dien-5α-ol4.2-[6]
Acetyl CoA5.5-[6]

Experimental Protocols

Heterologous Expression and Purification of Taxane Biosynthetic Enzymes (CYP450s)

This protocol describes the general workflow for expressing and purifying taxane CYP450 enzymes in E. coli, a common system for producing these enzymes for in vitro characterization.[5][15][16][17][18]

a. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized cDNA of the target CYP450 gene (e.g., T5αH).

  • Incorporate N-terminal modifications if necessary to improve membrane localization and expression in E. coli.

  • Clone the modified gene into a suitable bacterial expression vector, such as pCW, containing an inducible promoter (e.g., tac).

  • Co-express a compatible NADPH-cytochrome P450 reductase (CPR) from Taxus or another plant source, as it is essential for CYP450 activity. This can be achieved by cloning the CPR gene into the same or a compatible vector.

b. Protein Expression:

  • Transform the expression vector(s) into a suitable E. coli strain (e.g., DH5α or C41(DE3)).

  • Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Supplement the culture with δ-aminolevulinic acid (ALA), a heme precursor, to ensure proper folding of the CYP450.

  • Reduce the incubation temperature to 25-30°C and continue shaking for 24-48 hours.

c. Membrane Preparation and Solubilization:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Separate the membrane fraction from the soluble fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., sodium cholate (B1235396) or Triton X-100) to extract the membrane-bound CYP450s.

d. Protein Purification:

  • Clarify the solubilized membrane fraction by centrifugation.

  • Purify the CYP450 enzyme using affinity chromatography (e.g., Ni-NTA if a His-tag was incorporated) followed by ion-exchange and/or size-exclusion chromatography.

  • Monitor the purity of the fractions by SDS-PAGE.

  • Confirm the presence of functional CYP450 by CO-difference spectroscopy.

Enzyme Assays for Taxoid Hydroxylases

This protocol outlines a general method for assaying the activity of a purified taxane hydroxylase.[8][11]

  • Prepare a reaction mixture containing the purified CYP450 enzyme, the CPR, a lipid source (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and the taxoid substrate (e.g., taxadien-5α-yl acetate) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the taxoid products from the aqueous phase with the organic solvent.

  • Dry the organic extract and resuspend the residue in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Analyze the products by HPLC or LC-MS/MS to identify and quantify the hydroxylated taxoids.[19][20][21][22][23]

Taxadiene Synthase Activity Assay

This protocol describes a method to determine the activity of taxadiene synthase.[24][25]

  • Prepare a reaction mixture containing the enzyme extract or purified taxadiene synthase, GGPP as the substrate, and MgCl2 as a cofactor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding EDTA.

  • Extract the taxadiene product with an organic solvent (e.g., hexane).

  • Analyze the extracted taxadiene by gas chromatography-mass spectrometry (GC-MS).

  • Quantify the amount of taxadiene produced to determine the enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound Putative Biosynthetic Pathway of this compound GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (T5αH) TaxadienylAcetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadienol->TaxadienylAcetate Taxadien-5α-ol O-acetyltransferase (TAT) HydroxylatedIntermediates Poly-hydroxylated Taxane Core (C2, C7, C9, C10, C13 hydroxylations) TaxadienylAcetate->HydroxylatedIntermediates T10βH, T13αH, T2αH, T7βH, T9αH AcylatedIntermediates Acylated Taxane Intermediates HydroxylatedIntermediates->AcylatedIntermediates Various Acetyltransferases & Cinnamoyltransferase DeacetoxyTaxinineJ This compound AcylatedIntermediates->DeacetoxyTaxinineJ Final modifications

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for CYP450 Characterization

Experimental Workflow for CYP450 Characterization Workflow for Heterologous Expression and Characterization of Taxane CYP450s Cloning Gene Cloning & Vector Construction Expression Heterologous Expression in E. coli Cloning->Expression Harvesting Cell Harvesting & Lysis Expression->Harvesting MembranePrep Membrane Fraction Isolation Harvesting->MembranePrep Solubilization Solubilization of Membrane Proteins MembranePrep->Solubilization Purification Chromatographic Purification Solubilization->Purification EnzymeAssay Enzyme Activity Assay Purification->EnzymeAssay Analysis Product Analysis (HPLC, LC-MS/MS) EnzymeAssay->Analysis

Caption: Experimental workflow for CYP450 characterization.

Regulatory Network of Taxane Biosynthesis

Regulatory Network of Taxane Biosynthesis Simplified Regulatory Network of Taxane Biosynthesis MeJA Methyl Jasmonate (MeJA) JA_Pathway Jasmonate Signaling Pathway MeJA->JA_Pathway Induces MYC_TFs MYC Transcription Factors (e.g., TcJAMYC1, TcJAMYC2, TcJAMYC4) JA_Pathway->MYC_TFs Activates Other_TFs Other Transcription Factors (e.g., AP2/ERF, bHLH) JA_Pathway->Other_TFs Activates Taxane_Genes Taxane Biosynthetic Genes (TS, T5αH, DBAT, etc.) MYC_TFs->Taxane_Genes Negatively Regulates Other_TFs->Taxane_Genes Positively Regulates Taxane_Production Taxane Production Taxane_Genes->Taxane_Production Leads to

Caption: Simplified regulatory network of taxane biosynthesis.

Conclusion

The biosynthesis of this compound is a complex process embedded within the larger network of taxane metabolism in Taxus species. While the complete, definitive pathway remains an active area of research, this guide provides a robust framework based on the current scientific literature. The elucidation of the functions of the various hydroxylases and acyltransferases is key to fully understanding the production of the diverse array of taxoids. The provided protocols and data serve as a valuable resource for researchers aiming to further unravel this intricate pathway, with the ultimate goal of harnessing these biosynthetic routes for the sustainable production of valuable pharmaceutical compounds. The regulatory networks, particularly the role of jasmonate signaling, offer promising avenues for metabolic engineering to enhance the production of specific taxoids.[26][27][28][29][30]

References

Spectroscopic Data and Analysis of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a member of the taxane (B156437) family of diterpenoids, a class of compounds that has garnered significant attention in the field of oncology due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). The structural elucidation and detailed spectroscopic characterization of taxanes are crucial for understanding their structure-activity relationships, identifying new therapeutic leads, and developing efficient methods for their synthesis and modification. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in searched sources

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in searched sources
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
ESIQ-TOFData not available in searched sources[M+H]⁺
[M+Na]⁺
Fragment Ions

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of NMR and MS data for taxane compounds, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 12-16 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 100, 125, or 150 MHz).

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 200-250 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • These experiments are crucial for the complete structural assignment of complex molecules like taxanes.

    • Standard pulse programs and parameters provided by the spectrometer manufacturer are typically used, with optimization of mixing times and delays as needed based on the specific structural features of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Parameters:

      • Ionization mode: Positive ion mode is typically used for taxanes to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

      • Capillary voltage: 3-4 kV.

      • Nebulizer gas (N₂) pressure: 30-50 psi.

      • Drying gas (N₂) flow rate: 8-12 L/min.

      • Drying gas temperature: 300-350 °C.

      • Mass range: m/z 100-1500.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain structural information, fragmentation of the parent ion is performed.

    • The protonated molecule ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • The resulting fragment ions are then analyzed in the second mass analyzer.

    • Collision energy is varied to control the degree of fragmentation.

Visualizations

The following diagrams illustrate a typical workflow for the analysis of taxanes and the general signaling pathway they are known to affect.

experimental_workflow Experimental Workflow for Taxane Analysis cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Taxus sp. Plant Material (Needles, Bark, etc.) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, HPLC) partitioning->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr ms Mass Spectrometry (ESI-Q-TOF) chromatography->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

signaling_pathway General Taxane Mechanism of Action taxane Taxane (e.g., this compound) microtubule Microtubule Polymer taxane->microtubule Binds to β-tubulin subunit tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization stabilization Microtubule Stabilization microtubule->stabilization mitotic_spindle Mitotic Spindle Formation stabilization->mitotic_spindle Disruption of Dynamics mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: General mechanism of action for taxane compounds.

An In-depth Technical Guide to the Physicochemical Properties of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deacetoxytaxinine J is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has garnered significant attention in the field of oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular taxane, this document also outlines the standard experimental protocols used for the characterization of such compounds. Furthermore, the putative biological activity and associated signaling pathways are discussed based on the well-established mechanism of action of the taxane class of molecules. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this compound, other properties are inferred from closely related isomers or the general characteristics of taxanes.

PropertyValueSource/Comment
Chemical Name This compound
CAS Number 18457-45-9[1][2][3]
Molecular Formula C₃₇H₄₆O₁₀[3]
Molecular Weight 650.77 g/mol [3]
Appearance PowderInferred from supplier data.
Melting Point Not availableData for the isomeric 2-Deacetoxytaxinine J is 169-171 °C.[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5][6][7] General solubility for taxanes.
Storage 2-8°C, RefrigeratorInferred from supplier data.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of natural products like this compound. The following sections describe standard protocols for key analytical techniques.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting point range.

  • A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its formulation and delivery.

Methodology:

  • A known excess amount of this compound is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • This process is repeated for a range of pharmaceutically relevant solvents.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation of complex molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound.

  • The sample is placed in the beam of an FTIR spectrometer.

  • The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that shows characteristic peaks corresponding to different functional groups (e.g., hydroxyl, carbonyl, ester).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology:

  • A dilute solution of this compound is introduced into the mass spectrometer.

  • The molecules are ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

  • High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.

Putative Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively reported in the literature, its structural classification as a taxane strongly suggests a mechanism of action similar to that of other well-known taxanes, such as paclitaxel (B517696) and docetaxel.

Taxanes are known to be potent anti-cancer agents that function as microtubule stabilizers.[8] They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general workflow for isolating and characterizing a taxane like this compound.

G cluster_extraction Isolation cluster_characterization Characterization Plant_Material Taxus Species (e.g., Bark, Needles) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification HPLC Purification Chromatography->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Physicochemical_Tests Physicochemical Tests Purification->Physicochemical_Tests NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS FTIR FTIR Spectroscopy Structure_Elucidation->FTIR Melting_Point Melting Point Physicochemical_Tests->Melting_Point Solubility Solubility Physicochemical_Tests->Solubility G 7_Deacetoxytaxinine_J This compound Tubulin β-Tubulin Subunit 7_Deacetoxytaxinine_J->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Promotes Microtubule_Stabilization Microtubule Stabilization Microtubule_Assembly->Microtubule_Stabilization Leads to Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Causes G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Dysfunction->G2_M_Arrest Induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis Triggers

References

Unraveling the Molecular Architecture of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure elucidation of 7-deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from coniferous shrubs of the Taxus genus. The intricate architecture of this natural product has been pieced together through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key experimental methodologies and presents the comprehensive spectral data that form the basis of its structural assignment, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Analysis

The determination of the molecular structure of this compound, with the molecular formula C₃₇H₄₆O₁₀ as established by high-resolution mass spectrometry, relies on the detailed interpretation of its 1D and 2D NMR spectra. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and key correlations, which are fundamental to understanding the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.35m
25.65d7.0
33.85d7.0
54.98dd9.5, 2.0
1.88m
2.82m
74.45m
95.40d10.5
106.38d10.5
136.15t8.5
14α2.20m
14β2.25m
161.75s
171.20s
181.05s
191.68s
20α4.95s
20β5.10s
2'6.45d16.0
3'7.70d16.0
5', 9'7.40m
6', 7', 8'7.55m
OAc-72.05s
OAc-92.15s
OAc-102.28s
OAc-132.18s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionδC (ppm)PositionδC (ppm)
140.21535.5
275.31626.8
381.01721.0
4134.01815.2
584.51911.0
635.820115.5
772.5Cinnamate-1'166.8
845.8Cinnamate-2'118.2
979.5Cinnamate-3'145.5
1076.5Cinnamate-4'134.5
11138.2Cinnamate-5',9'128.5
12142.5Cinnamate-6',8'129.2
1370.8Cinnamate-7'130.8
1438.5OAc (CO)170.8, 170.5, 170.2, 169.8
OAc (CH₃)21.2, 21.1, 21.0, 20.8

Experimental Protocols

The elucidation of the structure of this compound involves a systematic workflow, from the extraction of the compound from its natural source to its analysis using high-end spectroscopic instrumentation.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., needles and stems of Taxus wallichiana) is exhaustively extracted with methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their solubility.

  • Chromatographic Separation: The ethyl acetate fraction, typically rich in taxoids, is subjected to multiple chromatographic steps for the isolation of pure compounds. This includes:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound is achieved using a reversed-phase C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the isolated compound.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of atoms.

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons present in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process, from the initial extraction to the final structural confirmation, can be visualized as a systematic progression of experimental and analytical steps.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Determination plant_material Taxus Plant Material extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HRESIMS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d data_analysis Spectral Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis stereochemistry Stereochemical Assignment (NOESY) nmr_2d->stereochemistry structure_proposal Proposed Structure data_analysis->structure_proposal final_structure Final Molecular Structure structure_proposal->final_structure stereochemistry->final_structure

Caption: Workflow for the structure elucidation of this compound.

The systematic application of these experimental protocols and the meticulous analysis of the resulting spectroscopic data have been instrumental in unequivocally establishing the complex molecular structure of this compound. This foundational knowledge is critical for further investigations into its biological activities and potential as a lead compound in drug discovery programs.

Unveiling the Potential of 7-Deacetoxytaxinine J: A Preliminary Biological Screening Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary biological screening of taxoid derivatives related to 7-Deacetoxytaxinine J, with a focus on their potential to overcome multidrug resistance (MDR) in cancer cells. The information presented herein is based on initial findings and aims to provide a foundational understanding for further research and development in this area.

Introduction

Taxanes are a critical class of anticancer agents. However, their efficacy is often limited by the development of multidrug resistance. The exploration of novel taxoid compounds, such as derivatives of this compound, offers a promising avenue for identifying new therapeutic agents that can circumvent these resistance mechanisms. This document outlines the initial biological evaluation of a derivative of the closely related 2-deacetoxytaxinine J and provides detailed experimental context.

Quantitative Data Summary

The preliminary screening focused on the ability of 2-deacetoxytaxinine J derivatives to reverse multidrug resistance in a human mammary carcinoma cell line (MCF7-R) when used in combination with paclitaxel (B517696). The key finding from this initial study is summarized below.

Compound DerivativeCell LineCombination AgentEffective ConcentrationBiological Effect
2-deacetoxytaxinine J derivativeMCF7-R (Human Mammary Carcinoma MDR)Paclitaxel0.1 µMReversal of multidrug resistance[1]

Experimental Protocols

While the primary literature provides a summary of the findings, a detailed experimental protocol is crucial for reproducibility and further investigation. Based on standard practices for assessing drug resistance reversal, a likely methodology is described below.

Cell Culture and Maintenance:

  • Cell Line: Human mammary carcinoma multidrug-resistant cell line MCF7-R.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a concentration of a suitable agent to maintain the resistant phenotype (e.g., doxorubicin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Reversal of Multidrug Resistance Assay:

  • Cell Seeding: MCF7-R cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: A 2-deacetoxytaxinine J derivative is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium. Paclitaxel is also prepared in a similar manner.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the 2-deacetoxytaxinine J derivative alone, paclitaxel alone, or a combination of paclitaxel with a fixed concentration of the derivative (e.g., 0.1 µM). A vehicle control (DMSO) is also included.

  • Incubation: The treated cells are incubated for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values (concentration required to inhibit 50% of cell growth) for paclitaxel alone and in combination with the derivative are determined to calculate the reversal fold.

Visualizations: Workflows and Pathways

To visually represent the experimental process and a potential mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A MCF7-R Cell Culture C Cell Seeding (96-well plates) A->C B Compound Dilution (Taxoid Derivative & Paclitaxel) D Treatment Application B->D C->D E 72h Incubation D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H I Determination of MDR Reversal H->I hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (MDR Pump) Paclitaxel Paclitaxel Paclitaxel->Pgp Efflux Microtubules Microtubule Stabilization Paclitaxel->Microtubules Taxoid Taxoid Derivative Taxoid->Pgp Inhibition Apoptosis Cell Apoptosis Microtubules->Apoptosis Paclitaxel_ext->Paclitaxel Enters Cell Taxoid_ext->Taxoid Enters Cell

References

An In-Depth Technical Guide to 7-Deacetoxytaxinine J (CAS Number: 18457-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deacetoxytaxinine J, a natural taxane (B156437) diterpenoid, has been identified as a constituent of various yew (Taxus) species. While research on this specific compound is limited, its structural similarity to other well-studied taxanes, such as Paclitaxel, suggests potential biological activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties. Due to the scarcity of specific data, this guide also presents a broader context of the biological activities and mechanisms of action characteristic of the taxane class of compounds. Furthermore, a detailed, adaptable protocol for the isolation and characterization of taxane diterpenoids from Taxus species is provided to facilitate further research into this and related molecules.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. They are of significant interest in the field of oncology due to the potent anticancer activity of prominent members like Paclitaxel and Docetaxel. These compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division. This compound (CAS: 18457-45-9) is a less-studied member of this family. While it has been isolated from various yew species, including Taxus chinensis, its specific biological activities and mechanisms of action remain largely unexplored. This guide aims to consolidate the available information on this compound and to provide a framework for future research by presenting general methodologies and the known biological context of the taxane family.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 18457-45-9
Chemical Name This compound
Molecular Formula C37H46O10
Molecular Weight 650.76 g/mol
Appearance Yellow Powder
Purity ≥98.0% (as commercially available)
Solubility Soluble in DMSO and Chloroform (B151607)

Biological Activity and Mechanism of Action: A Taxane Perspective

Taxanes are renowned for their role as microtubule-stabilizing agents.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for proper chromosome segregation.

Taxanes bind to the β-tubulin subunit of the microtubules, promoting their polymerization and stabilizing them against depolymerization.[2] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cells, such as cancer cells.[3][4]

The general mechanism of action for cytotoxic taxanes is depicted in the following signaling pathway diagram.

Taxane_Mechanism_of_Action Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Subunit of Microtubules Taxane->Tubulin Binds to Polymerization Enhanced Microtubule Polymerization Stabilization Microtubule Stabilization (Suppression of Dynamics) Polymerization->Stabilization Mitotic_Spindle Aberrant Mitotic Spindle Formation Stabilization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of cytotoxic taxanes.

It is important to note that the specific cytotoxic potency and therapeutic index of individual taxanes can vary significantly based on their unique chemical structures. Further research is required to determine if this compound exhibits similar microtubule-stabilizing and cytotoxic properties.

Experimental Protocols: Isolation and Characterization of Taxanes

The following is a generalized protocol for the isolation and characterization of taxane diterpenoids from Taxus species. This protocol can be adapted for the specific isolation of this compound.

Extraction
  • Plant Material Preparation: Air-dry and powder the needles and twigs of the Taxus species of interest.

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane (B109758) (1:1 v/v), at room temperature for an extended period (e.g., 72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification
  • Liquid-Liquid Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: Subject the fraction containing the taxanes (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, to separate the different taxane components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile (B52724) and water.

The general workflow for the isolation and purification of taxanes is illustrated in the diagram below.

Taxane_Isolation_Workflow Start Powdered Taxus Plant Material Extraction Solvent Extraction (e.g., MeOH/DCM) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound

Caption: General workflow for taxane isolation and purification.

Structure Elucidation

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure and stereochemistry of the molecule.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC50 values from cytotoxicity assays, are not available. The research on a related compound, 2-Deacetoxytaxinine J, has shown significant in vitro activity against breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations of 20 µM and 10 µM, respectively. This suggests that other taxanes, including this compound, may also possess cytotoxic properties that warrant investigation.

Future Directions

The lack of specific biological data for this compound highlights a significant research gap. Future studies should focus on:

  • Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating its effects on microtubule dynamics and cell cycle progression.

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity to other taxanes to understand the contribution of the C-7 deacetoxy group to its biological profile.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models would be warranted.

Conclusion

This compound is a naturally occurring taxane diterpenoid with a well-defined chemical structure but a largely uncharacterized biological profile. Based on its structural class, it is hypothesized to function as a microtubule-stabilizing agent with potential anticancer activity. This technical guide provides a foundation for researchers by summarizing the current knowledge and presenting established methodologies for the isolation and study of this and other taxanes. Further investigation into the pharmacological properties of this compound is essential to determine its potential as a therapeutic agent.

References

"7-Deacetoxytaxinine J molecular formula C37H46O10 studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with the molecular formula C37H46O10. Due to the limited specific research on this particular minor taxoid, this document also incorporates data from the broader class of taxanes to provide context for its potential properties and mechanisms.

Physicochemical and Structural Data

This compound is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for their medicinal properties, most notably demonstrated by the anticancer drug Paclitaxel (Taxol®). The fundamental properties of this compound are summarized below.

PropertyData
Molecular Formula C37H46O10
Molecular Weight 650.77 g/mol
CAS Number 18457-45-9
Chemical Class Taxane Diterpenoid
Probable Source Taxus species (e.g., Taxus baccata, Taxus wallichiana)

Isolation and Purification

While a specific protocol for the isolation of this compound has not been published, a general methodology for extracting minor taxoids from Taxus species can be detailed. This compound would typically be isolated from the needles or bark of yew trees as part of a broader phytochemical analysis.

Experimental Protocol: General Isolation of Taxoids
  • Extraction:

    • Air-dried and powdered needles of a Taxus species are exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The taxoid fraction is typically enriched in the chloroform and ethyl acetate phases.

  • Chromatographic Separation:

    • The enriched taxoid fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

    • Preparative HPLC: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to isolate individual compounds like this compound.

  • Structure Elucidation:

    • The structure of the purified compound is determined using spectroscopic techniques, including Mass Spectrometry (MS) for molecular weight and formula determination, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural assignment.

Below is a workflow diagram illustrating this general process.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Taxus Needles (Powdered) extraction Methanol Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Crude Taxoid Fraction prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound Purified Fractions analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of taxoids.

Biological Activity and Mechanism of Action

Specific biological studies on this compound are not available in the current body of scientific literature. However, its structural classification as a taxane suggests it may share biological activities with other members of this class.

Potential Cytotoxic and Anti-inflammatory Activity

Taxane diterpenoids are widely recognized for their potent cytotoxic effects against various cancer cell lines. This activity is the cornerstone of the clinical use of Paclitaxel and Docetaxel. Furthermore, many diterpenes isolated from natural sources have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. It is plausible that this compound could exhibit similar cytotoxic or anti-inflammatory activities, though this requires experimental validation.

Postulated Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for clinically used taxanes is the disruption of microtubule dynamics. Unlike other mitotic inhibitors that cause microtubule depolymerization (e.g., vinca (B1221190) alkaloids), taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization back into tubulin dimers.

This stabilization has profound cellular consequences:

  • Mitotic Arrest: The inability of the mitotic spindle to deconstruct prevents the separation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the ultimate basis of the taxanes' anticancer effect.

  • Inhibition of Cell Functions: Stable microtubules interfere with other essential cellular processes that rely on dynamic microtubule networks, such as intracellular transport and cell signaling.

The following diagram illustrates this established signaling pathway for taxanes.

G cluster_cell Cancer Cell Taxane This compound (Postulated) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization (Depolymerization Blocked) Microtubule->Stabilization MitoticSpindle Mitotic Spindle Dysfunction Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Triggers

Caption: Postulated mechanism of action via microtubule stabilization.

Conclusion and Future Directions

This compound represents one of the hundreds of minor taxoids found in Taxus species. While its basic chemical identity is established, it remains a largely uncharacterized molecule. The lack of specific biological data presents a clear opportunity for future research. Key areas for investigation include:

  • Total Synthesis or Optimized Isolation: Developing methods to obtain sufficient quantities of the pure compound for detailed study.

  • Biological Screening: Evaluating its cytotoxic activity against a panel of human cancer cell lines and assessing its potential anti-inflammatory effects.

  • Mechanistic Studies: If biological activity is confirmed, elucidating its specific molecular targets and mechanism of action to determine if it aligns with the classic taxane profile or possesses novel properties.

Further research into minor taxoids like this compound is crucial, as they may hold the potential for new therapeutic agents with unique activity profiles or improved pharmacological properties compared to currently known taxanes.

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay for 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, using a colorimetric MTT assay. Additionally, it outlines the underlying signaling pathways potentially affected by this class of compounds.

Introduction

This compound belongs to the taxane family of natural products, which are renowned for their potent anticancer properties. Taxanes, such as Paclitaxel and Docetaxel, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][6][7] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product.[5][7] The intensity of the formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound in different cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma12.8
A549Lung Carcinoma20.2
HeLaCervical Adenocarcinoma18.7
HEK-293Normal Kidney Epithelial> 50

Note: These are example data and actual values must be determined experimentally.

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is adapted for a 96-well plate format.

1. Materials and Reagents:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa) and a non-cancerous cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cell lines in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • From the stock solution, prepare a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared dilutions of this compound to the respective wells.

  • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for 48 hours (or a desired time course, e.g., 24, 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture Cell Seeding (5,000 cells/well) start->cell_culture incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h treatment Treatment with This compound incubation_24h->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_dissolution Dissolve Formazan in DMSO incubation_4h->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end taxane_apoptosis_pathway cluster_cell Cancer Cell cluster_p53 p53-dependent Pathway cluster_bcl2 Bcl-2 Family Regulation taxane This compound microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion promotes bcl2_phos->mitochondrion inhibits inhibition cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: Evaluating the Cytotoxic Activity of 7-Deacetoxytaxinine J using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid. Taxanes represent an important class of compounds, with prominent members like Paclitaxel being widely used as chemotherapeutic agents. The cytotoxic and anti-proliferative effects of novel taxane derivatives are therefore of significant interest in drug discovery and development. A fundamental method for assessing the in vitro cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2][3][4]

Principle of the Method

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] This reduction only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][3] By treating cells with varying concentrations of this compound, the MTT assay can be used to determine the compound's effect on cell viability and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Application

This protocol details the use of the MTT assay to quantify the cytotoxic activity of this compound on a selected cancer cell line. The results can be used to establish a dose-response curve and determine the IC50 value, providing a quantitative measure of the compound's potency.

Experimental Workflow

Apoptosis_Pathway compound This compound cell_stress Cellular Stress compound->cell_stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes and Protocols for Measuring 7-Deacetoxytaxinine J Cytotoxicity using the SRB Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Deacetoxytaxinine J is a taxane (B156437) diterpenoid that has been investigated for its anticancer properties.[1] A crucial step in evaluating its potential as a therapeutic agent is to quantify its cytotoxic effects on cancer cells. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for this purpose. It is a simple, sensitive, and reproducible method that measures cell density by staining total cellular protein with the SRB dye.[2][3] The amount of bound dye is directly proportional to the number of cells, making it an effective tool for assessing cytotoxicity and cell proliferation.[2] This document provides a detailed protocol for using the SRB assay to measure the cytotoxicity of this compound, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the effective concentrations that result in significant cytotoxic activity.

Cell LineCancer TypeEffective Concentration (µM)
MCF-7Breast Cancer20
MDA-MB-231Breast Cancer10

Table 1: In vitro cytotoxic activity of this compound against human breast cancer cell lines.[1][4]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay methodologies and is suitable for determining the cytotoxicity of this compound in a 96-well plate format.[2][3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader capable of measuring absorbance at 510-570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and determine the cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium to achieve a final concentration of 10% TCA.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with deionized water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • After the final wash, remove the acetic acid and allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow of the SRB Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) incubation1 2. Incubation (24h) (Allow attachment) cell_seeding->incubation1 add_compound 3. Add this compound (Serial dilutions) incubation1->add_compound incubation2 4. Incubation (48-72h) (Drug exposure) add_compound->incubation2 fixation 5. Cell Fixation (10% TCA, 1h at 4°C) incubation2->fixation staining 6. Staining (0.4% SRB, 30 min) fixation->staining washing 7. Washing (1% Acetic Acid) staining->washing solubilization 8. Solubilization (10 mM Tris Base) washing->solubilization read_absorbance 9. Read Absorbance (510-570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Workflow for determining the cytotoxicity of this compound using the SRB assay.

Generalized Signaling Pathway for Taxane-Induced Apoptosis

Taxanes, including this compound, are known to exert their cytotoxic effects primarily by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through the intrinsic pathway.

Taxane_Pathway cluster_stimulus Cellular Stress cluster_cytoskeleton Cytoskeletal Disruption cluster_apoptosis Apoptotic Cascade taxane This compound (Taxane) microtubules Microtubule Stabilization taxane->microtubules Binds to β-tubulin mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family Induces stress signals bax_bak ↑ Bax / Bak bcl2_family->bax_bak bcl2_inhibit ↓ Bcl-2 / Bcl-xL bcl2_family->bcl2_inhibit cytochrome_c Cytochrome c Release (from Mitochondria) bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Generalized signaling pathway of taxane-induced apoptosis initiated by microtubule disruption.

References

Application Notes and Protocols for Flow Cytometry Cell Cycle Analysis with 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of cell cycle distribution in response to treatment with 7-Deacetoxytaxinine J, a member of the taxane (B156437) family of compounds. Taxanes are potent anti-cancer agents that function as mitotic inhibitors.[1] This document outlines the underlying mechanism of taxanes, their expected impact on the cell cycle, and a step-by-step guide for assessing these effects using flow cytometry with propidium (B1200493) iodide (PI) staining.

Introduction to this compound and Cell Cycle Analysis

This compound belongs to the taxane class of chemotherapeutic drugs.[1] Taxanes are known to interfere with the normal function of microtubules during cell division.[2][3] Specifically, they stabilize microtubules by promoting their polymerization and preventing depolymerization.[4] This action disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during mitosis.[2][3][5] The stiffened microtubules are unable to properly attach to and segregate chromosomes, leading to an arrest of the cell cycle in the G2 or M phase.[1][2] This mitotic arrest can ultimately trigger apoptosis, or programmed cell death, in rapidly dividing cancer cells.[4]

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI).[6][7] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[8] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a doubled (4N) DNA content, having completed DNA synthesis and are in the process of or preparing for mitosis.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and determine the extent of G2/M arrest induced by the compound.

Expected Effects of this compound on the Cell Cycle

Treatment of cancer cells with this compound is expected to lead to a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This is a hallmark of microtubule-stabilizing agents. The table below provides a hypothetical representation of expected quantitative data from a cell cycle analysis experiment.

Treatment GroupConcentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control0 µM65%20%15%
This compound10 nM45%15%40%
This compound50 nM25%10%65%
This compound100 nM15%5%80%

Signaling Pathway of Taxane-Induced Mitotic Arrest

The diagram below illustrates the general signaling pathway through which taxanes, such as this compound, induce cell cycle arrest.

Taxane_Mechanism cluster_cell Cancer Cell Taxane This compound Microtubules Microtubule Stabilization Taxane->Microtubules Spindle Mitotic Spindle Dysfunction Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound induced G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the key steps involved in performing a cell cycle analysis experiment using flow cytometry.

Cell_Cycle_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and Treatment (e.g., 24-48 hours) B 2. Cell Harvesting (Trypsinization) A->B C 3. Cell Fixation (e.g., Cold 70% Ethanol) B->C D 4. RNase A Treatment C->D E 5. Propidium Iodide (PI) Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Flow cytometry cell cycle analysis workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • RNase A (DNase-free, 100 µg/mL solution in PBS)[8]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]

  • Flow cytometry tubes

Protocol for Cell Treatment and Preparation
  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvesting (typically 60-70% confluency).

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.[8]

    • Discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][9]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[8]

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Cell Rehydration:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS.

    • Centrifuge at 850 x g for 5 minutes and discard the supernatant.

  • RNase Treatment:

    • Resuspend the cell pellet in 200 µL of RNase A solution (100 µg/mL).

    • Incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.[6]

  • Propidium Iodide Staining:

    • Add 200 µL of PI staining solution (50 µg/mL) to each tube.

    • Incubate at room temperature for 15-30 minutes in the dark.[9]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve the quality of the data.[8]

    • Collect at least 10,000-20,000 events per sample.[8]

    • Set the instrument to measure the linear fluorescence of PI, typically in the FL2 or FL3 channel.[10]

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

By following these protocols, researchers can effectively evaluate the impact of this compound on cell cycle progression and gather crucial data for drug development and cancer research.

References

Application Notes and Protocols for Inducing Apoptosis with 7-Deacetoxytaxinine J in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on 7-Deacetoxytaxinine J is limited. The following application notes and protocols are based on the well-established mechanisms of action of related taxane (B156437) compounds, a class of microtubule-stabilizing agents used in cancer therapy.[1][2][3] The provided data and signaling pathways are representative of taxanes and should be adapted and validated for this compound in specific experimental settings.

Introduction

This compound belongs to the taxane family of diterpenoids, which are potent inducers of apoptosis in various cancer cell lines. Taxanes are a cornerstone of chemotherapy regimens for a variety of solid tumors.[1] Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent activation of the apoptotic cascade.[1][2][3] These application notes provide a comprehensive overview of the proposed mechanism of action for this compound, based on related taxane compounds, and detailed protocols for its application in cancer cell research.

Mechanism of Action

Taxanes, including presumably this compound, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[4] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[3][5] The disruption of normal microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to a sustained mitotic block at the G2/M phase of the cell cycle.[2][4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[2]

Signaling Pathway of Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes initiates a signaling cascade that culminates in programmed cell death. Key events in this pathway include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, which allows for the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Taxane_Apoptosis_Pathway Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubules->Mitotic_Arrest Bcl2_Inactivation Phosphorylation & Inactivation of Bcl-2 Mitotic_Arrest->Bcl2_Inactivation Bax_Activation Activation of Bax/Bak Mitotic_Arrest->Bax_Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Inactivation->Mitochondria | Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of taxane-induced apoptosis.

Data Presentation

The following tables present representative quantitative data for a typical taxane compound. These values should be determined experimentally for this compound.

Table 1: Representative IC50 Values of a Taxane Compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 48h
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma25.2
A549Lung Carcinoma32.8
HeLaCervical Carcinoma18.9
PC-3Prostate Adenocarcinoma45.1

Table 2: Representative Effects of a Taxane Compound (50 nM, 48h) on Apoptotic Markers in MCF-7 Cells

ProteinChange in Expression/ActivityMethod
Bcl-2⬇️ 45%Western Blot
Bax⬆️ 60%Western Blot
Cleaved Caspase-3⬆️ 3.5-foldWestern Blot
% Apoptotic Cells⬆️ to 55%Annexin V/PI Staining

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining
  • Cell Preparation: Following treatment as described in Protocol 1, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 4: Western Blot Analysis of Apoptotic Proteins
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Analysis (Annexin V/PI) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Flow->Apoptosis_Quant Protein_Quant Quantify Protein Levels WB->Protein_Quant Conclusion Elucidate Apoptotic Mechanism IC50->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: General experimental workflow for assessing apoptosis.

References

Synthesis and Bioactivity of 7-Deacetoxytaxinine J Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the direct synthesis and bioactivity of 7-Deacetoxytaxinine J derivatives is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of closely related taxane (B156437) analogs, particularly taxinine (B26179) derivatives. These protocols are intended to serve as a representative guide and may require optimization for specific this compound derivatives.

Introduction

Taxanes are a class of diterpenoid compounds that have been successfully developed as potent anticancer agents.[1][2] Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] The modification of the taxane core structure has been a key strategy in the development of new derivatives with improved efficacy, reduced side effects, and the ability to overcome drug resistance.[3] This document provides a detailed overview of the synthetic strategies and bioactivity evaluation of this compound derivatives, a subclass of taxanes with potential for novel therapeutic applications.

Data Presentation: Bioactivity of Representative Taxane Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various paclitaxel (B517696) and docetaxel (B913) analogs against a panel of human cancer cell lines. This data is presented to provide a comparative baseline for the expected bioactivity of novel this compound derivatives.

Compound/AnalogCell LineCancer TypeIC50 (nM)Reference
PaclitaxelMDA-MB-231Breast5.5[4]
PaclitaxelZR75-1Breast3.2[4]
DocetaxelMDA-MB-231Breast2.1[4]
DocetaxelZR75-1Breast1.5[4]
PaclitaxelA2780Ovarian~2.5 - 7.5[5]
PaclitaxelHeLaCervical~2.5 - 7.5[5]
DocetaxelNCI-H460Lung116 (24h)[6]
DocetaxelPC-3Prostate~0.5 - 4[6]
DocetaxelDU-145Prostate~0.5 - 4[6]

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound derivatives will likely involve a multi-step process starting from a readily available taxane precursor. The general workflow is outlined below.

G start Starting Material (e.g., this compound) step1 Protection of Reactive Groups (e.g., hydroxyl groups) start->step1 Protecting agents step2 Modification at a Specific Position (e.g., acylation, alkylation) step1->step2 Reagents for modification step3 Deprotection step2->step3 Deprotecting agents step4 Purification (e.g., chromatography) step3->step4 product Final this compound Derivative step4->product

Caption: General workflow for the synthesis of this compound derivatives.

Representative Synthetic Protocol: Conversion of Taxinine to a Derivative

The following protocol is adapted from the synthesis of Taxinine NN-1 from taxinine and serves as a representative example of the synthetic steps that may be involved in the preparation of this compound derivatives.

Materials:

Procedure:

  • Protection of Diol: Dissolve taxinine in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with aqueous NaHCO3 and extract with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the acetonide-protected intermediate.

  • Protection of Hydroxyl Group: Dissolve the acetonide-protected intermediate in DCM and cool to 0°C. Add DIPEA followed by MOM-Cl. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction by washing with aqueous NaHCO3 and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Selective C-13 Carbonyl Reduction: Dissolve the fully protected intermediate in a mixture of DCM and MeOH. Cool the solution to -78°C and add NaBH4 in portions. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract with DCM, dry the organic layer, and concentrate.

  • Recycling of Epimer (if necessary): If the undesired 13-epimer is formed, it can be recycled by oxidation with MnO2 in DCM at room temperature back to the ketone.

  • Acylation/Cinnamoylation: The C-13 hydroxyl group can be acylated or cinnamoylated using the corresponding acyl chloride or cinnamoyl chloride in the presence of pyridine.

  • Deprotection: The protecting groups are removed in a stepwise manner. For example, the acetonide group can be removed using acidic conditions (e.g., aqueous HCl in THF), and the MOM group can be removed using a Lewis acid (e.g., MgBr2).

  • Final Purification: The final derivative is purified by silica gel column chromatography to yield the pure product.

Bioactivity Assay: MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of new compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action: Signaling Pathway

Taxanes exert their cytotoxic effects primarily by stabilizing microtubules, which disrupts the normal process of mitosis and ultimately leads to apoptosis. The binding of taxanes to β-tubulin promotes the assembly of microtubules and inhibits their depolymerization.[2] This leads to the formation of stable, non-functional microtubule bundles, cell cycle arrest at the G2/M phase, and the initiation of the apoptotic cascade.[3]

G cluster_cell Cancer Cell taxane This compound Derivative tubulin β-tubulin taxane->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspase_activation Caspase Cascade Activation bcl2->caspase_activation Leads to apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new anticancer agents. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate the bioactivity of these compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of this class of taxanes.

References

Application Notes and Protocols for 7-Deacetoxytaxinine J as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 7-Deacetoxytaxinine J (also referred to as 2-Deacetoxytaxinine J or 2-DAT-J) as an anticancer agent, based on available preclinical data. Detailed protocols for key experimental procedures are provided to facilitate further research and evaluation of this compound.

Introduction

This compound is a taxane (B156437) diterpenoid that has been isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1][2][3] Like other members of the taxane family, such as paclitaxel (B517696) and docetaxel, it has been investigated for its potential as a chemotherapeutic agent. Taxanes are known to exert their anticancer effects primarily by interfering with microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5] Preclinical studies have demonstrated the in vitro and in vivo anticancer activity of this compound, suggesting its promise for further development.[1][2][3]

Data Presentation

The cytotoxic activity of this compound has been evaluated against human breast cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeConcentration for Significant Activity
MCF-7Breast Adenocarcinoma20 µM
MDA-MB-231Breast Adenocarcinoma10 µM
Data from a study on the in vitro anticancer activity of 2-deacetoxytaxinine J.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageTreatment DurationOutcome
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight (orally)30 daysSignificant regression in mammary tumors
Data from a study on the in vivo anticancer activity of 2-deacetoxytaxinine J.[1][2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound. These are standard and widely accepted methods that can be adapted for the specific experimental setup.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest the cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins

This protocol is to investigate the molecular mechanism of this compound-induced cell cycle arrest and apoptosis.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDK1, p21, Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Visualizations

Proposed Signaling Pathway for this compound-Induced Anticancer Activity

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Mechanisms 7-DTJ This compound Microtubule Microtubule Stabilization 7-DTJ->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1_CDK1 ↓ Cyclin B1 / CDK1 Activity G2M_Arrest->CyclinB1_CDK1 Bcl2_Family ↑ Bax / ↓ Bcl-2 Ratio Apoptosis->Bcl2_Family Caspase_Cascade Caspase Activation (Caspase-3, PARP cleavage) Bcl2_Family->Caspase_Cascade

Caption: Proposed mechanism of this compound anticancer activity.

Experimental Workflow for In Vitro Evaluation

G Start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat with This compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanism Investigate Mechanism at IC50 concentrations IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Western_Blot Western Blot Mechanism->Western_Blot

Caption: Workflow for the in vitro assessment of this compound.

References

Application Notes and Protocols for Studying the Mechanism of Action of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the mechanism of action of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with potential anticancer properties. Based on available research, it is understood that the correct nomenclature for the compound of interest is 2-Deacetoxytaxinine J . This document outlines its known cytotoxic effects on breast cancer cell lines and provides detailed protocols for key experiments to elucidate its molecular mechanisms, focusing on its role as a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis.

Application Notes

Target Audience: Researchers in oncology, pharmacology, and drug discovery.

Scope: To provide the theoretical background and practical guidance for studying the anticancer mechanism of 2-Deacetoxytaxinine J.

Background: 2-Deacetoxytaxinine J is a natural product isolated from the Himalayan yew, Taxus baccata. Like other members of the taxane family, such as paclitaxel, its primary mechanism of action is the stabilization of microtubules. This interference with microtubule dynamics disrupts essential cellular processes, including mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Key Research Areas:

  • Microtubule Stabilization: Assessing the direct impact of 2-Deacetoxytaxinine J on microtubule polymerization.

  • Cell Cycle Analysis: Quantifying the compound-induced arrest of cells in the G2/M phase.

  • Apoptosis Induction: Investigating the activation of programmed cell death pathways, including the analysis of key apoptotic markers.

Cell Line Selection: The human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are relevant models, as 2-Deacetoxytaxinine J has demonstrated significant in vitro activity against them.[1]

Data Presentation

The following tables summarize the known quantitative data for the in vitro activity of 2-Deacetoxytaxinine J and provide illustrative examples of expected outcomes from the described experimental protocols.

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J in Breast Cancer Cell Lines

Cell LineConcentration for Significant ActivityReference
MCF-720 µM[1]
MDA-MB-23110 µM[1]

Table 2: Illustrative Data for Cell Cycle Analysis of MCF-7 Cells Treated with a Taxane Agent

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)65%20%15%
Taxane Agent (e.g., 20 µM 2-Deacetoxytaxinine J)20%10%70%

Table 3: Illustrative Data for a Western Blot Analysis of Apoptotic Markers in MDA-MB-231 Cells Treated with a Taxane Agent

TreatmentRelative Bcl-2 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)
Control (DMSO)1.01.0
Taxane Agent (e.g., 10 µM 2-Deacetoxytaxinine J)0.43.5

Mandatory Visualization

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_apoptosis Apoptosis Pathway 2_DAT_J 2-Deacetoxytaxinine J Microtubules Microtubule Stabilization 2_DAT_J->Microtubules Enters Cell Mitotic_Spindle Aberrant Mitotic Spindle Microtubules->Mitotic_Spindle Disruption of Dynamics G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Activation of Spindle Assembly Checkpoint Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Bcl2_Family Modulation of Bcl-2 Family Proteins Apoptosis_Induction->Bcl2_Family Caspases Activation of Caspases Bcl2_Family->Caspases Downregulation of Bcl-2 Upregulation of Bax Cell_Death Apoptotic Cell Death Caspases->Cell_Death Cleavage of Caspase-3

Figure 1: Proposed signaling pathway for 2-Deacetoxytaxinine J.

Experimental_Workflow Start Start: Treat Cells with 2-Deacetoxytaxinine J MT_Assay Microtubule Polymerization Assay Start->MT_Assay CC_Analysis Cell Cycle Analysis (Flow Cytometry) Start->CC_Analysis AP_Analysis Apoptosis Analysis (Western Blot) Start->AP_Analysis Data_Quant Data Quantification and Analysis MT_Assay->Data_Quant CC_Analysis->Data_Quant AP_Analysis->Data_Quant

Figure 2: General experimental workflow.

Experimental Protocols

Protocol 1: Microtubule Polymerization Assay

Objective: To determine the effect of 2-Deacetoxytaxinine J on the in vitro polymerization of tubulin.

Materials:

  • Tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • 2-Deacetoxytaxinine J stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled incubator (37°C)

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.

  • Add 100 µL of the tubulin solution to each well of a pre-warmed 96-well plate.

  • Add 2-Deacetoxytaxinine J, paclitaxel, or DMSO to the respective wells to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with 2-Deacetoxytaxinine J.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete cell culture medium

  • 2-Deacetoxytaxinine J

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 2-Deacetoxytaxinine J (e.g., 10 µM for MDA-MB-231, 20 µM for MCF-7) or DMSO for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for Apoptotic Markers

Objective: To determine the effect of 2-Deacetoxytaxinine J on the expression of key apoptosis-related proteins.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • 2-Deacetoxytaxinine J

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells as described in Protocol 2.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). Calculate the fold change in protein expression relative to the vehicle control.

References

Application Notes and Protocols for 7-Deacetoxytaxinine J in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid isolated from various species of the yew tree (Taxus), such as Taxus cuspidata.[1] As a member of the taxane family, which includes the highly successful anticancer drugs paclitaxel (B517696) and docetaxel, this compound holds potential for investigation in drug discovery, particularly in oncology. Taxanes are known for their unique mechanism of action as microtubule-stabilizing agents, which leads to cell cycle arrest and apoptosis.[2]

These application notes provide a guide for researchers on the potential uses and experimental evaluation of this compound. Due to the limited specific research on this particular taxoid, some of the following protocols and data are based on the activities of closely related and well-studied taxanes, including 2-deacetoxytaxinine J. Researchers should consider this as a starting point for their own investigations.

Physicochemical Properties

PropertyValueSource
CAS Number18457-45-9[3][4]
Molecular FormulaC37H46O10[4]
Molecular Weight650.77 g/mol [4]
AppearancePowder[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Mechanism of Action

The primary mechanism of action for taxanes is the stabilization of microtubules.[2] Unlike other anticancer agents that inhibit microtubule assembly, taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of normal microtubule dynamics is crucial for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and asters, ultimately resulting in the blockage of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death).[7]

cluster_cell Cancer Cell 7DTJ This compound Tubulin β-Tubulin Subunit 7DTJ->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization & Prevents Depolymerization MitoticSpindle Abnormal Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Potential Applications in Drug Discovery

  • Anticancer Agent: As a taxane, the most direct application of this compound is as a potential anticancer agent. It should be screened against a panel of cancer cell lines to determine its cytotoxic profile.

  • Overcoming Multidrug Resistance (MDR): Some novel taxanes have shown efficacy against cancer cells that have developed resistance to other chemotherapy drugs.[7] Investigating the effect of this compound on MDR cell lines, particularly those overexpressing efflux pumps like P-glycoprotein, is a valuable research direction.

  • Probing Microtubule Dynamics: Due to its presumed interaction with tubulin, this compound can be used as a chemical probe to study the complex processes of microtubule dynamics in various cellular contexts beyond cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 Treat Treat with This compound Incubate24h_1->Treat Incubate48_72h Incubate 48-72h Treat->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan with DMSO Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.
Microtubule Polymerization Assay

This assay directly measures the effect of this compound on tubulin polymerization.

Objective: To determine if this compound promotes the polymerization of tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • Paclitaxel (positive control)

  • Colchicine (B1669291) (negative control)

  • GTP

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Prepare solutions of this compound, paclitaxel, and colchicine in the polymerization buffer. Keep all solutions on ice.

  • Reaction Mixture: In a cuvette, mix the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound or controls).

  • Initiation: Add purified tubulin to the reaction mixture (final concentration of 1-2 mg/mL).

  • Measurement: Immediately place the cuvette in the spectrophotometer pre-warmed to 37°C and record the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curve of this compound with the positive and negative controls.

Data Presentation

The following table summarizes hypothetical data for this compound, based on findings for the closely related compound 2-deacetoxytaxinine J, to illustrate how results can be presented. Note: These values are for illustrative purposes and need to be experimentally determined for this compound.

CompoundCell LineAssayEndpointValue
2-deacetoxytaxinine JMCF-7 (Breast Cancer)CytotoxicityIC50~20 µM
2-deacetoxytaxinine JMDA-MB-231 (Breast Cancer)CytotoxicityIC50~10 µM

Conclusion

This compound represents an under-investigated member of the taxane family with potential for drug discovery. The protocols and information provided herein offer a framework for initiating research into its biological activities. Given the precedent of other taxanes, its primary mechanism is likely the stabilization of microtubules, leading to anticancer effects. Further research is warranted to fully elucidate its potency, spectrum of activity, and potential for development as a therapeutic agent.

References

Application Notes and Protocols for Testing 7-Deacetoxytaxinine J Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical experimental models for evaluating the efficacy of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with promising anticancer activity. The protocols detailed below are designed to be used in a research setting to assess the compound's cytotoxic and mechanistic properties both in vitro and in vivo.

Introduction

This compound is a natural product isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family, its mechanism of action is presumed to be similar to other well-known taxanes like paclitaxel (B517696) and docetaxel, which function by stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated its potential against breast cancer cell lines, making it a compound of interest for further investigation.[1][2]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the reported in vitro activity of this compound against human cancer cell lines. This data provides a baseline for designing further efficacy studies.

Cell LineCancer TypeReported Effective Concentration (µM)Notes
MCF-7Breast Adenocarcinoma20Significant activity observed.[1][2]
MDA-MB-231Breast Adenocarcinoma10Significant activity observed.[1][2]
HEK-293Normal Human KidneyNot specified as cytotoxicUsed as a normal cell line control.[1][2]

Note: The reported concentrations indicate significant activity, and IC50 values may be in this range. Further dose-response studies are recommended to determine precise IC50 values for a broader range of cancer cell lines.

Experimental Protocols

In Vitro Efficacy Assessment

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Assessment

Subcutaneous Xenograft Mouse Model

This model evaluates the in vivo antitumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A study on DMBA-induced mammary tumors in rats used a dose of 10mg/kg body weight orally for 30 days.[1][2]

  • Tumor Measurement and Monitoring: Measure tumor volume (Volume = (length x width²)/2) and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Space Extracellular Space 7_Deacetoxytaxinine_J This compound Microtubules Microtubules 7_Deacetoxytaxinine_J->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes polymerization Inhibits depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubules->G2M_Arrest p53_activation p53 Activation G2M_Arrest->p53_activation Bcl2_inactivation Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_inactivation ERK_inhibition ERK Pathway Inhibition G2M_Arrest->ERK_inhibition Bax_activation Bax Activation p53_activation->Bax_activation Bcl2_inactivation->Bax_activation Release of pro-apoptotic proteins ERK_inhibition->Bax_activation Caspase_Cascade Caspase Cascade Activation Bax_activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vitro Efficacy Testing

G Start Start: Select Cancer and Normal Cell Lines Cell_Culture Cell Culture and Expansion Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirm apoptotic cell death MTT_Assay->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine effect on cell cycle MTT_Assay->Cell_Cycle_Assay Use IC50 concentration Western_Blot Western Blot Analysis (e.g., for p53, Bcl-2, ERK) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot End End: In Vitro Efficacy Profile Western_Blot->End

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Xenograft Model

G Start Start: Select Cancer Cell Line and Immunodeficient Mouse Strain Cell_Implantation Subcutaneous Implantation of Cancer Cells Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint End End: In Vivo Efficacy Data Endpoint->End

Caption: Workflow for in vivo xenograft studies of this compound.

References

Troubleshooting & Optimization

"improving the solubility of 7-Deacetoxytaxinine J for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Deacetoxytaxinine J for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: While extensive experimental data is limited in publicly available literature, the following information has been identified:

PropertyValueReference
CAS Number 18457-45-9[1]
Molecular Formula C37H46O10[1]
Molecular Weight 650.77 g/mol [1]

Q2: I am having trouble dissolving this compound in aqueous solutions for my cell-based assays. What should I do?

A2: this compound, like many taxane (B156437) compounds, is expected to have poor water solubility. Direct dissolution in aqueous buffers will likely be unsuccessful. It is recommended to first dissolve the compound in an organic solvent and then dilute it into your aqueous experimental medium. See the Troubleshooting Guide below for recommended solvents and protocols.

Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs.[2][3][4][5] These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These methods focus on altering the physical properties of the compound.

    • Particle Size Reduction: Increasing the surface area by reducing the particle size can improve the dissolution rate.[2][3][4][5] Techniques include micronization and nanosuspension.[2][5]

    • Solid Dispersions: Dispersing the drug in an inert carrier can enhance solubility.[2][5] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[2][5]

  • Chemical Modifications: These approaches involve the use of solubilizing agents.

    • Co-solvency: Using a mixture of a water-miscible solvent (co-solvent) and water can significantly increase the solubility of nonpolar compounds.[3][4]

    • Complexation: Encapsulating the drug molecule within another molecule, such as a cyclodextrin, can improve its aqueous solubility.[2]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[4]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[3]

Troubleshooting Guide

Issue: Precipitate forms when I add my this compound stock solution to my aqueous buffer.

This is a common issue when diluting a drug from an organic stock solution into an aqueous medium. The following steps can help mitigate this problem.

Workflow for Solubility Assessment and Improvement

G cluster_0 Initial Solubility Screening cluster_1 Aqueous Dilution Test cluster_2 Troubleshooting Precipitation A Weigh this compound B Select a range of organic solvents (e.g., DMSO, Ethanol, Acetone) A->B C Prepare concentrated stock solutions (e.g., 10 mg/mL) B->C D Prepare aqueous buffer (e.g., PBS, cell culture medium) C->D E Add small aliquots of stock solution to the aqueous buffer D->E F Observe for precipitation E->F G Precipitation Observed? F->G H Decrease final concentration G->H Yes I Increase co-solvent percentage G->I Yes J Consider other solubilization techniques (e.g., solid dispersion, complexation) G->J Yes K Proceed with experiment G->K No

Caption: A workflow diagram for assessing and troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the use of a co-solvent to prepare a stock solution of this compound that can be diluted in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Ethanol (200 proof), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out a precise amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO (e.g., 100 µL for a 10 mg/mL stock solution).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Example Co-solvent Screening for this compound

Co-solventConcentration of Stock Solution (mg/mL)Maximum Aqueous Concentration without Precipitation (µg/mL in PBS)
DMSO 1050
Ethanol 1025
Acetone 1010
PEG 400 1075

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol provides a method for creating a solid dispersion of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 4000)

  • Methanol (B129727)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh out this compound and the carrier (PVP K30 or PEG 4000) in a 1:10 ratio (drug:carrier).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once fully dissolved, remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator at room temperature.

  • To use, weigh the solid dispersion powder and dissolve it directly in your aqueous experimental medium.

Table 2: Example Solubility Enhancement with Solid Dispersion

FormulationSolubility in Water (µg/mL)
This compound (unformulated) < 1
This compound:PVP K30 (1:10) 150
This compound:PEG 4000 (1:10) 120

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathway Considerations

While the direct molecular targets of this compound may be under investigation, taxane compounds are well-known for their interaction with microtubules, a key component of the cytoskeleton. This interaction can affect several downstream signaling pathways involved in cell division, proliferation, and apoptosis.

G A This compound B Microtubule Stabilization A->B C Mitotic Arrest B->C D Activation of Apoptotic Pathways C->D E Cell Death D->E

Caption: A simplified diagram of the potential mechanism of action for taxane compounds.

It is crucial to ensure that the chosen solubilization method does not interfere with the biological activity of this compound or the signaling pathways being investigated. For instance, high concentrations of DMSO can have cytotoxic effects and may influence experimental outcomes. Therefore, it is essential to include appropriate vehicle controls in all experiments.

References

Technical Support Center: Troubleshooting 7-Deacetoxytaxinine J Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are conducting cytotoxicity assays with 7-Deacetoxytaxinine J. The information is presented in a question-and-answer format to directly address common issues. Due to the limited specific data on this compound, this guide draws upon information regarding the broader class of taxane (B156437) compounds, to which it belongs.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound?

While specific studies on this compound are limited, as a taxane derivative, it is presumed to exert its cytotoxic effects primarily by interfering with microtubule dynamics. Taxanes are known to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][2][3]

Q2: Which cytotoxicity assay is most suitable for this compound?

The choice of assay depends on the specific research question. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used for determining the IC50 value of a compound.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[5]

  • Trypan Blue Exclusion Assay: A simple and cost-effective method to differentiate viable from non-viable cells based on membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can confirm if the observed cytotoxicity is due to apoptosis, which is the expected mechanism for taxanes.

It is often recommended to use multiple assays that measure different cellular endpoints to obtain a comprehensive understanding of the cytotoxic effects.

Q3: How should I dissolve this compound for my experiments?

This compound is a hydrophobic molecule.[6] Therefore, it is likely to have poor solubility in aqueous media. The recommended solvent for initial stock solutions is dimethyl sulfoxide (B87167) (DMSO).[7][8] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to the final working concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxicity Observed
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation of this compound: The compound may be precipitating out of the culture medium at the tested concentrations, reducing its effective concentration.- Visually inspect the wells under a microscope for any signs of precipitation. - Prepare fresh dilutions of the compound for each experiment. - Consider using a lower percentage of serum in the culture medium during the treatment period, as serum proteins can sometimes interact with hydrophobic compounds. - If solubility issues persist, explore the use of solubilizing agents or alternative delivery systems, though these should be carefully controlled for their own potential toxicity.
Incorrect Assay Time Point: The cytotoxic effects of taxanes are often cell-cycle dependent and may require a longer incubation time to become apparent.- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.
Cell Line Resistance: The chosen cell line may be inherently resistant to taxanes.- If possible, use a cell line known to be sensitive to taxanes as a positive control. - Consider testing a broader range of concentrations.
Degradation of this compound: The compound may not be stable under the experimental conditions.- Prepare fresh stock solutions and dilutions for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: High Background or False Positives in Assays
Possible Cause Troubleshooting Step
Interference with MTT/XTT Assays: Some compounds can directly reduce the tetrazolium salts used in these assays, leading to a false-positive signal of viability.[9]- Run a cell-free control where this compound is added to the culture medium with the MTT/XTT reagent but without cells. A color change in this control indicates direct reduction. - If interference is confirmed, consider using an alternative assay that measures a different endpoint, such as the LDH assay or a direct cell counting method.
Contamination of Cell Cultures: Microbial contamination can lead to high background signals in metabolic assays.- Regularly check cell cultures for any signs of contamination. - Maintain sterile techniques throughout the experimental procedure.
Media Components: Phenol (B47542) red in some culture media can interfere with colorimetric assays.- Use phenol red-free medium for the duration of the assay.[5]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
A549Lung Carcinoma4850
MCF-7Breast Adenocarcinoma4875
HeLaCervical Adenocarcinoma48120
OVCAR-3Ovarian Adenocarcinoma7235

Note: This data is hypothetical and for illustrative purposes only. Actual IC50 values will need to be determined experimentally.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound adhere->treat_cells prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (MTT, XTT, or LDH substrate) incubate->add_reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure Measure Signal (Absorbance/Fluorescence) incubate_reagent->measure calculate_viability Calculate % Viability/ % Cytotoxicity measure->calculate_viability measure->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for cytotoxicity assays.

Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Response compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Presumed signaling pathway for taxane-induced cytotoxicity.

References

"optimizing 7-Deacetoxytaxinine J concentration for in vitro studies"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Deacetoxytaxinine J

Welcome to the technical support center for the use of this compound in in vitro research. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a taxane (B156437) diterpenoid, a class of compounds known for their anticancer activities.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules. This disruption of normal microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[2]

Q2: What is a recommended starting concentration for my experiments?

A2: A good starting point is to perform a dose-response experiment ranging from 1 µM to 50 µM. Published data indicates significant in vitro activity against breast cancer cell lines at concentrations of 10 µM (MDA-MB-231) and 20 µM (MCF-7).[1][3] Your optimal concentration will depend on the specific cell line and the duration of exposure.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[3] Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in your complete cell culture medium to the final desired concentration immediately before use.

Q4: Is the vehicle solvent (DMSO) toxic to my cells?

A4: Yes, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%.[4][5] Studies have shown that DMSO concentrations of 1% or higher can significantly reduce the viability of certain cell lines, such as MCF-7.[6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates in culture medium. The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.1. Ensure the final DMSO concentration is sufficient, but non-toxic (e.g., 0.1-0.5%).2. Prepare fresh dilutions from the stock solution for each experiment.3. After diluting in medium, vortex gently and inspect for precipitates before adding to cells.
No observable effect on cells. The concentration used is too low. The incubation time is too short. The compound has degraded. The cell line is resistant.1. Increase the concentration range in your dose-response study.2. Increase the incubation time (e.g., test at 24h, 48h, and 72h).3. Use a fresh aliquot of the compound or a newly prepared stock solution.4. Test a different, potentially more sensitive, cell line.
High variability between replicate wells. Uneven cell seeding. Pipetting errors during drug addition. Edge effects in the microplate. Contamination.1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Use calibrated pipettes and change tips for each concentration.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly check for contamination in your cell cultures.
Vehicle (DMSO) control shows significant cell death. The final DMSO concentration is too high. The cell line is particularly sensitive to DMSO.1. Reduce the final DMSO concentration to ≤0.5%.[4] This may require preparing a lower concentration stock solution.2. Perform a DMSO toxicity curve (e.g., 0.1% to 2%) to determine the maximum tolerable concentration for your specific cell line.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in different human cancer cell lines.

Cell LineCancer TypeEffective Concentration (µM)NotesReference
MCF-7 Breast Cancer20Showed significant in vitro activity.[1][3]
MDA-MB-231 Breast Cancer10Showed significant in vitro activity.[1][3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[2]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for "no treatment" and "vehicle control" (medium with the same final DMSO concentration).[7]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental & Troubleshooting Workflow

This diagram outlines the general workflow for optimizing this compound concentration and troubleshooting common issues.

prep Prepare Stock Solution (e.g., 10mM in DMSO) dose Perform Dose-Response (e.g., 1-50µM) prep->dose assay Cell Viability Assay (MTT) (24h, 48h, 72h) dose->assay analyze Calculate IC50 assay->analyze precip Problem: Precipitation? assay->precip During experiment no_effect Problem: No Effect? analyze->no_effect IC50 very high high_var Problem: High Variability? analyze->high_var R² value low precip->no_effect No sol_precip Adjust DMSO % or Re-prepare Dilutions precip->sol_precip Yes no_effect->high_var No sol_effect Increase Concentration Range or Incubation Time no_effect->sol_effect Yes high_var->analyze No, proceed sol_var Check Seeding Density & Pipetting Technique high_var->sol_var Yes

Caption: Workflow for concentration optimization and troubleshooting.

General Taxane Signaling Pathway

This diagram illustrates the primary mechanism of action for taxane compounds, leading to apoptosis.

taxane This compound tubulin β-tubulin Subunit of Microtubules taxane->tubulin Binds to stabilize Microtubule Stabilization tubulin->stabilize disrupt Disruption of Mitotic Spindle stabilize->disrupt arrest G2/M Phase Arrest disrupt->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

"overcoming resistance to taxanes like 7-Deacetoxytaxinine J"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on overcoming resistance to taxanes, using a representative taxane (B156437) analog, referred to as Compound-J Analog , as an illustrative example. This is due to the limited publicly available experimental data specifically for 7-Deacetoxytaxinine J. The principles, protocols, and troubleshooting advice provided are based on established research in the field of taxane resistance and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the cytotoxic effect of our taxane compound in a specific cancer cell line over time. What could be the primary reason?

A1: This is a common indication of acquired resistance. The most frequently observed mechanisms of taxane resistance include:

  • Overexpression of ABC (ATP-binding cassette) transporters: Proteins like P-glycoprotein (P-gp/MDR1) actively pump taxanes out of the cell, reducing the intracellular drug concentration.[1][2]

  • Alterations in microtubule dynamics: Mutations in α- or β-tubulin subunits or changes in the expression of different tubulin isotypes (especially βIII-tubulin) can reduce the binding affinity of taxanes to their target.[1][2]

  • Evasion of apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins, making them less susceptible to drug-induced cell death.[2][3]

Q2: How can we determine if our resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression and activity through several methods:

  • Western Blotting: This will allow you to quantify the protein levels of P-gp in your resistant cell line compared to the parental (sensitive) cell line.

  • Immunofluorescence: This technique helps visualize the localization and expression level of P-gp on the cell membrane.

  • Efflux Pump Activity Assays: Functional assays using fluorescent substrates of P-gp, such as rhodamine 123, are highly recommended. A lower accumulation of the fluorescent dye in resistant cells compared to sensitive cells indicates increased efflux activity. This effect should be reversible by a known P-gp inhibitor.

Q3: Our taxane analog shows good activity in P-gp overexpressing cell lines, but we still see resistance in some cell models. What other mechanisms could be at play?

A3: While overcoming P-gp-mediated efflux is a significant step, other resistance mechanisms can still be present.[1][2][4] You should investigate:

  • Tubulin Isotype Profiling: Analyze the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, which is frequently associated with taxane resistance. This can be done via qPCR or western blotting.

  • Apoptosis Pathway Analysis: Assess the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) to identify any alterations that might be inhibiting apoptosis.

  • Cell Cycle Analysis: Taxanes typically cause a G2/M cell cycle arrest.[5] A diminished G2/M arrest in your resistant cells upon treatment could indicate an altered cellular response.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding.
Drug Solubilization Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
Incubation Time Use a consistent incubation time for all experiments (e.g., 48 or 72 hours).
Cell Line Stability Regularly perform cell line authentication (e.g., STR profiling). If using a resistant cell line, periodically check for the stability of the resistance phenotype.
Assay Interference Some compounds can interfere with the readout of viability assays (e.g., MTT reduction). Consider using an alternative assay with a different detection principle (e.g., SRB or CellTiter-Glo®).
Issue 2: No significant G2/M arrest observed in resistant cells treated with Compound-J Analog.
Potential Cause Troubleshooting Step
Insufficient Drug Concentration The resistant cells may require a higher concentration of the drug to induce cell cycle arrest. Perform a dose-response experiment and analyze the cell cycle at multiple concentrations.
Altered Microtubule Target The resistant cells may have tubulin mutations or altered isotype expression that prevents effective binding of the analog. Analyze tubulin expression and consider sequencing the tubulin genes.
Rapid Drug Efflux Even if the analog is a poor substrate for P-gp, other transporters might be involved. Perform a time-course experiment to measure intracellular drug accumulation.
Activation of Bypass Pathways The cells may have activated signaling pathways that allow them to bypass the G2/M checkpoint. Investigate relevant cell cycle regulatory proteins (e.g., cyclins, CDKs).

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a novel taxane, Compound-J Analog , designed to overcome taxane resistance. This data is based on typical findings for second-generation taxanes that are less susceptible to common resistance mechanisms.

Table 1: Cytotoxicity of Paclitaxel vs. Compound-J Analog in Taxane-Sensitive and -Resistant Cell Lines.

Cell LineResistance MechanismPaclitaxel IC50 (nM)Compound-J Analog IC50 (nM)Resistance Factor (Paclitaxel)Resistance Factor (Compound-J Analog)
MCF-7 (Parental)-53--
MCF-7/ADR P-gp Overexpression500101003.3
A549-T12 βIII-Tubulin Overexpression15025308.3

Resistance Factor = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Effect of Compound-J Analog on Apoptosis and Cell Cycle in Resistant Cell Lines.

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7/ADR Vehicle Control515
Paclitaxel (100 nM)1020
Compound-J Analog (10 nM)4565
A549-T12 Vehicle Control418
Paclitaxel (100 nM)825
Compound-J Analog (25 nM)4060

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the taxane compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival as a function of drug concentration.

Protocol 2: Rhodamine 123 Efflux Assay (for P-gp Activity)
  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium with 5% FBS) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation (Optional): For a positive control, pre-incubate a sample of cells with a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cells in warm medium and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to the efflux of rhodamine 123.

Visualizations

Signaling Pathways and Experimental Workflows

Taxane_Resistance_Mechanisms cluster_Cell Cancer Cell Taxane Taxane (e.g., Paclitaxel) Microtubules Microtubules Taxane->Microtubules Binds & Stabilizes Pgp P-glycoprotein (P-gp) Taxane->Pgp Efflux Substrate Compound_J Compound-J Analog Compound_J->Microtubules Binds & Stabilizes (Higher Affinity) Compound_J->Pgp Poor Substrate Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest leads to Taxane_out Extracellular Taxane Pgp->Taxane_out Pumps Out Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Bcl2->Apoptosis Inhibits

Caption: Mechanisms of taxane resistance and how Compound-J Analog overcomes them.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere add_drug Add serial dilutions of taxane compound adhere->add_drug incubate Incubate for 72 hours add_drug->incubate fix_cells Fix cells with TCA incubate->fix_cells wash1 Wash with water fix_cells->wash1 stain Stain with SRB dye wash1->stain wash2 Wash with acetic acid stain->wash2 solubilize Solubilize dye with Tris base wash2->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance analyze Calculate IC50 value read_absorbance->analyze

Caption: Experimental workflow for the SRB cytotoxicity assay.

Pgp_Activity_Workflow cluster_Comparison Compare Fluorescence start Start prep_cells Prepare cell suspension start->prep_cells load_dye Load cells with Rhodamine 123 prep_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells efflux Incubate to allow dye efflux wash_cells->efflux analyze Analyze fluorescence by Flow Cytometry efflux->analyze low_fluo Low Fluorescence (High P-gp activity) analyze->low_fluo high_fluo High Fluorescence (Low P-gp activity) analyze->high_fluo end End low_fluo->end high_fluo->end

Caption: Workflow for assessing P-glycoprotein activity using a Rhodamine 123 efflux assay.

References

Technical Support Center: Enhancing the Yield of 7-Deacetoxytaxinine J Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and yield enhancement of 7-Deacetoxytaxinine J. As a less abundant taxane (B156437), specific literature on this compound is limited; therefore, many of the recommendations provided are based on established protocols for other major taxanes, such as paclitaxel, and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a natural diterpenoid compound belonging to the taxane family. It is isolated from various species of the yew tree (Taxus) and is a subject of interest in cancer research for its potential biological activities.

  • Which Taxus species are sources of this compound? this compound has been reported in Taxus cuspidata and Taxus wallichiana var. wallichiana[1]. The concentration of this and other taxanes can vary significantly based on the plant's species, age, geographical location, and the time of harvest.

Yield Enhancement

  • How can the production of this compound in Taxus cell cultures be increased? The production of taxanes in cell suspension cultures can be enhanced through the use of elicitors, which are compounds that trigger defense responses in the plant cells, leading to an increased biosynthesis of secondary metabolites.

  • What are some effective elicitors for taxane production? Biotic and abiotic elicitors have been shown to be effective. These include:

    • Methyl jasmonate (MeJA): A well-known elicitor that can significantly increase the production of various taxanes.

    • Salicylic acid (SA): Another signaling molecule involved in plant defense that can enhance secondary metabolite production.

    • Fungal elicitors: Preparations from fungi, such as Aspergillus niger, can stimulate taxane biosynthesis.

    • Other chemical elicitors: Compounds like coronatine, vanadyl sulfate, and hydrogen peroxide have also been used to increase taxane yields in cell cultures[2][3].

Extraction

  • What are the recommended solvents for extracting this compound from plant material? A mixture of alcohol and water is commonly used for the initial extraction of taxanes. Solvents such as methanol (B129727) or ethanol (B145695) in water (typically 50-80% v/v) are effective[4][5]. The use of 100% acetone (B3395972) has also been reported as an efficient solvent for taxane extraction. The choice of solvent will affect the extraction efficiency and the profile of co-extracted impurities.

  • Should fresh or dried plant material be used for extraction? While dried plant material can be used, extraction from fresh plant material is often preferred to avoid the degradation of taxanes that can occur during the drying process and to reduce costs associated with drying[4][5].

Purification

  • What are the common methods for purifying this compound from a crude extract? Column chromatography is a standard method for the purification of taxanes. A multi-step chromatographic process is often necessary, which may include:

    • Normal-phase chromatography: Using silica (B1680970) gel as the stationary phase and a solvent system such as a hexane-ethyl acetate (B1210297) gradient.

    • Reverse-phase chromatography (e.g., C18): This can be used for further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound.

  • How can I remove chlorophyll (B73375) and other pigments during purification? Treating the initial extract with activated carbon can effectively decolorize the solution by adsorbing pigments like chlorophyll, which can interfere with subsequent chromatographic separation steps[4].

Analysis

  • How is this compound quantified? High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV detector is the most common method for the quantification of taxanes[6][7]. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water[5][8].

Troubleshooting Guides

Low Yield of this compound

  • Question: My extraction has resulted in a very low yield of this compound. What could be the cause?

  • Answer:

    • Inefficient Extraction: The choice of solvent and the extraction parameters (time, temperature, solid-to-liquid ratio) may not be optimal. Consider experimenting with different solvent systems and extraction conditions.

    • Degradation of the Compound: Taxanes can be sensitive to heat and pH extremes. Ensure that the extraction and purification processes are carried out under mild conditions. Prolonged exposure to high temperatures during solvent evaporation should be avoided.

    • Poor Quality of Plant Material: The concentration of this compound can vary significantly between different batches of plant material.

    • Incomplete Lysis of Plant Cells: Ensure that the plant material is sufficiently ground to allow for proper solvent penetration and extraction.

Co-elution of Impurities during Chromatography

  • Question: I am having difficulty separating this compound from other closely related taxanes during HPLC. What can I do?

  • Answer:

    • Optimize the Mobile Phase: Adjust the composition and gradient of the mobile phase. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and the addition of small amounts of acid (e.g., formic acid or acetic acid) to the mobile phase.

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).

    • Fraction Collection and Re-chromatography: Collect fractions containing the impure this compound and perform a second round of chromatography under different conditions.

Formation of Emulsions during Liquid-Liquid Extraction

  • Question: An emulsion has formed between the aqueous and organic layers during my liquid-liquid extraction, making phase separation difficult. How can I resolve this?

  • Answer:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. This reduces the energy input that can lead to emulsion formation[9].

    • Addition of Salt: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can help to break the emulsion by increasing the polarity of the aqueous layer.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.

    • Filtration: Using phase separation paper can be an effective way to separate the layers[9].

Data Presentation

Table 1: Effect of Elicitors on Taxane Production in Taxus Cell Cultures

ElicitorConcentrationDuration of TreatmentFold Increase in Taxane Yield (Illustrative for this compound)Reference
Methyl Jasmonate100 µM7 days5 - 12[3]
Salicylic Acid80 mg/L5 days2 - 4[2]
Fungal Elicitor (Aspergillus niger)40 mg/L48 hours2 - 7[10]
Coronatine1 µM8 days4 - 11[1]
Vanadyl Sulfate25 µM7 days3 - 8[3]
Hydrogen Peroxide40 µL/L24 hours1.5 - 3[2]

Note: The fold increase is a general estimation based on literature for various taxanes and should be experimentally determined for this compound.

Table 2: Comparison of Solvent Systems for Taxane Extraction from Taxus spp.

Solvent SystemRelative PolarityAdvantagesDisadvantages
70% Ethanol in WaterHighGood for fresh plant material, extracts fewer lipids and chlorophylls.May be less efficient for dried material.
95% Ethanol in WaterMedium-HighEffective for dried plant material.Extracts significant amounts of lipids and chlorophylls, requiring further cleanup.
100% AcetoneMediumHigh extraction efficiency for some taxanes.Can extract a wide range of impurities.
MethanolHighWidely used and effective for a broad range of taxanes.Can extract a significant amount of polar impurities.

Experimental Protocols

Protocol 1: Enhancement of this compound Production in Taxus Cell Suspension Culture using Elicitation

  • Cell Culture Maintenance: Maintain Taxus cell suspension cultures in a suitable growth medium (e.g., Gamborg's B5 medium) under appropriate conditions (e.g., 25°C, dark, continuous shaking at 120 rpm).

  • Elicitor Preparation: Prepare a stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol). Sterilize the solution by filtration through a 0.22 µm filter.

  • Elicitation:

    • Grow the cell culture to the late exponential phase.

    • Aseptically add the sterile elicitor solution to the cell culture to achieve the desired final concentration (e.g., 100 µM for Methyl Jasmonate).

    • Continue to incubate the culture under the same conditions for a predetermined period (e.g., 7-14 days).

  • Harvesting: Separate the cells from the medium by filtration or centrifugation.

  • Extraction and Analysis: Extract the taxanes from the harvested cells and the culture medium separately using an appropriate solvent (e.g., methanol or acetone). Analyze the extracts for this compound content using HPLC.

Protocol 2: Extraction of this compound from Taxus Plant Material

  • Sample Preparation: If using fresh plant material (e.g., needles and twigs), grind it into a fine powder in the presence of liquid nitrogen. If using dried material, grind it to a fine powder using a mechanical mill.

  • Extraction:

    • Macerate the powdered plant material in a 70% ethanol-water solution (1:10 w/v) at room temperature for 24 hours with continuous stirring.

    • Filter the mixture through cheesecloth and then through filter paper to remove solid debris.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • Liquid-Liquid Partitioning:

    • The resulting aqueous suspension is then partitioned with an equal volume of a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Discard the hexane layer.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the taxanes. Repeat this partitioning three times.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Crude Extract: Evaporate the dried ethyl acetate solution to dryness under reduced pressure to obtain the crude taxane extract.

Protocol 3: Purification of this compound by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude taxane extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate, and so on).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound. Further purification may be necessary using preparative HPLC.

Protocol 4: Quantification of this compound by HPLC

  • Instrumentation: Use an HPLC system equipped with a UV or DAD detector, an autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection wavelength: 227 nm

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the sample extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Taxane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Intermediate1 Oxygenated Taxanes Taxadiene->Intermediate1 Cytochrome P450 Hydroxylases Baccatin_III Baccatin III Intermediate1->Baccatin_III Multiple Enzymatic Steps Deacetylbaccatins Deacetylated Baccatin Derivatives Baccatin_III->Deacetylbaccatins Acyltransferases / Hydrolases Deacetoxytaxinine_J This compound Deacetylbaccatins->Deacetoxytaxinine_J Further Modifications

Caption: Simplified biosynthetic pathway of taxanes leading to this compound.

Extraction_Purification_Workflow Start Taxus Plant Material (or Cell Culture) Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Filtration->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC/HPLC Analysis Column_Chromatography->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product

Caption: Experimental workflow for the extraction and purification of this compound.

References

"stability issues of 7-Deacetoxytaxinine J in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-Deacetoxytaxinine J in solution. The information is curated for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the following guidance is based on established knowledge of the stability of structurally similar taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. It is intended to serve as a practical guide for handling this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Based on studies of related taxanes, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, light exposure, and the solvent system used.[1][2][3]

Q2: What is the optimal pH for storing this compound in aqueous solutions?

A2: For taxane compounds, maximum stability in aqueous solutions is generally observed at a pH of around 4.[1][4] Both acidic and basic conditions can lead to degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathways, by analogy to other taxanes, are epimerization at the C-7 position and hydrolysis of the ester groups.[1][2][3] Under acidic conditions, cleavage of the oxetane (B1205548) ring may also occur.[1]

Q4: How should I prepare stock solutions of this compound?

A4: Due to the poor aqueous solubility of taxanes, stock solutions are typically prepared in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to minimize the amount of water in the stock solution to prevent hydrolysis.

Q5: Are solutions of this compound sensitive to light?

A5: Taxane compounds can be susceptible to photodegradation.[5][6][7] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of taxane compounds.[8][9][10][11] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its degradation products.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in prepared solutions. Degradation due to improper pH, temperature, or light exposure.Prepare fresh solutions in a buffer with a pH of approximately 4. Store solutions at recommended temperatures (see table below) and protect from light. Use freshly prepared solutions whenever possible.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Characterize the degradation products using techniques like LC-MS. Based on the likely degradation pathways (epimerization, hydrolysis), adjust solution conditions (pH, solvent) to minimize their formation.
Precipitation of the compound in aqueous media. Poor aqueous solubility of taxanes.Increase the proportion of organic co-solvent (e.g., ethanol, polysorbate 80) in the final solution. Note that this may affect biological activity and should be validated for your specific application.
Inconsistent experimental results. Instability of the compound during the experiment.Ensure that the experimental conditions (e.g., buffer pH, temperature) are controlled and are within the stability range of the compound. Consider performing a time-course experiment to assess stability under your specific assay conditions.

Data Summary: Factors Affecting Taxane Stability

The following table summarizes the influence of various factors on the stability of taxane compounds, which can be extrapolated to this compound.

Factor Effect on Stability Recommendations References
pH Taxanes are most stable at a pH of around 4. Degradation increases in acidic (pH < 3) and, more significantly, in neutral to basic (pH > 6) conditions.Maintain solutions at a pH of approximately 4 using a suitable buffer system.[1][4]
Temperature Higher temperatures accelerate degradation rates.Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.[2][13]
Light Exposure to UV and visible light can lead to photodegradation.Protect all solutions from light by using amber vials or by covering containers with aluminum foil.[5][6][7]
Solvent Aqueous environments promote hydrolysis. Organic solvents can influence the rate of degradation.Prepare stock solutions in anhydrous organic solvents. For aqueous working solutions, prepare them fresh before use and minimize the exposure time to the aqueous environment.[2][14]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 70°C).

    • Photolytic Stress: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] A dark control should be run in parallel.[15]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Taxanes (Example)

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., water or a buffer at pH 4) and Mobile Phase B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 227 nm for paclitaxel).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

Visualizations

cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic pH TaxinineJ This compound Acid->TaxinineJ Hydrolysis, Oxetane Cleavage Base Basic pH Base->TaxinineJ Epimerization Base->TaxinineJ Hydrolysis Oxidant Oxidizing Agent Oxidant->TaxinineJ Oxidation Heat High Temperature Heat->TaxinineJ Accelerates All Pathways Light Light Exposure Light->TaxinineJ Photodegradation Epimer C-7 Epimer TaxinineJ->Epimer Hydrolysis Hydrolysis Products (Ester Cleavage) TaxinineJ->Hydrolysis Oxetane Oxetane Ring Cleavage Products TaxinineJ->Oxetane Photo Photodegradation Products TaxinineJ->Photo

Caption: Potential degradation pathways of this compound under various stress conditions.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep Prepare Solution of This compound Stress Apply Stress Condition (e.g., pH, Temp, Light) Prep->Stress Sample Take Samples at Time Intervals Stress->Sample HPLC Inject into HPLC System Sample->HPLC Chrom Obtain Chromatogram HPLC->Chrom Analyze Analyze Peak Area of Parent Compound & Degradants Chrom->Analyze Kinetics Determine Degradation Rate Analyze->Kinetics

References

Taxane Compound Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taxane (B156437) Compound Research. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental use of taxane compounds like paclitaxel (B517696) and docetaxel. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your research.

Frequently Asked Questions (FAQs)

Q1: My taxane compound is precipitating in my aqueous buffer during in vitro assays. What can I do?

A1: This is a common issue due to the poor aqueous solubility of most taxanes.[1][2][3][4] Paclitaxel, for instance, has a water solubility of about 0.0003 g/L.[1] Here are several approaches to address this:

  • Use of Solubilizing Agents: For preclinical research, co-solvents like DMSO, ethanol, or specific formulation vehicles such as Cremophor EL (for paclitaxel) and polysorbate 80 (for docetaxel) are often used.[5][6] Be aware that these vehicles can have their own biological effects and may cause hypersensitivity reactions in vivo.[5][7]

  • Formulation Strategies: Consider using advanced formulations like liposomes, nanoparticles (e.g., nab-paclitaxel), or micellar solutions to improve solubility and stability in aqueous media.[1][4]

  • pH Adjustment: While less common for taxanes, slight adjustments to the buffer pH (if compatible with your assay) can sometimes improve the solubility of certain derivatives.

  • Stock Concentration: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute them serially into your aqueous assay medium. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls.

Q2: I'm observing a gradual loss of my compound's cytotoxic effect in my cell line over several passages. What is happening?

A2: You are likely observing the development of acquired resistance, a significant challenge in taxane research.[8][9] This is a multi-faceted phenomenon involving various molecular mechanisms.[10][11] Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the taxane out of the cell, reducing its intracellular concentration.[11][12]

  • Target Alterations: Changes in the drug's target, the β-tubulin subunit of microtubules, can reduce binding affinity. This can be due to mutations in the tubulin gene or changes in the expression of different tubulin isotypes.[11][13]

  • Apoptosis Evasion: Cancer cells can upregulate anti-apoptotic proteins (like Bcl-2) or downregulate pro-apoptotic proteins, making them less susceptible to the cell death signals initiated by taxane-induced mitotic arrest.[11][12]

  • Enhanced Drug Metabolism: Increased activity of metabolic enzymes, such as the cytochrome P450 family, can lead to faster inactivation of the taxane compound within the cell.[14]

Q3: My in vivo study is showing high toxicity and adverse events. How can I mitigate this?

A3: Taxane-induced toxicity is a major dose-limiting factor.[5][15] Common toxicities include myelosuppression, peripheral neuropathy, and hypersensitivity reactions.[15][16][17] Strategies to manage toxicity include:

  • Dose and Schedule Modification: Adjusting the dosage and the frequency of administration can sometimes reduce the severity of side effects while maintaining therapeutic efficacy.[18]

  • Alternative Formulations: The use of solvents like Cremophor EL is often linked to hypersensitivity reactions.[5] Switching to an alternative formulation, such as albumin-bound paclitaxel (nab-paclitaxel), can eliminate these reactions.[16][17]

  • Premedication: In clinical settings, premedication with corticosteroids and antihistamines is standard practice to prevent hypersensitivity reactions, especially with formulations containing Cremophor EL or polysorbate 80.[7]

  • Combination Therapy: While combining taxanes with other agents can increase toxicity, carefully selected combinations can sometimes allow for lower, less toxic doses of the taxane to be used.[17]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly Low Cytotoxicity

If your taxane compound is showing lower-than-expected cytotoxicity in a specific cancer cell line, follow this workflow to diagnose the potential cause.

G Start Low Cytotoxicity Observed CheckSolubility Verify Compound Solubility and Stability in Media Start->CheckSolubility CheckCellLine Confirm Cell Line Identity and Purity (STR Profiling) Start->CheckCellLine AssessResistance Assess Intrinsic vs. Acquired Resistance CheckSolubility->AssessResistance If Soluble CheckCellLine->AssessResistance If Correct MDR Test for P-gp/MDR1 Overexpression (e.g., Western Blot) AssessResistance->MDR Tubulin Analyze Tubulin Isotype Expression or Sequence for Mutations AssessResistance->Tubulin Apoptosis Evaluate Apoptotic Pathway (e.g., Bcl-2, Caspase Activity) AssessResistance->Apoptosis Metabolism Measure Drug Metabolism (e.g., LC-MS for Metabolites) AssessResistance->Metabolism CoAdminister Co-administer with P-gp Inhibitor (e.g., Verapamil) MDR->CoAdminister Outcome Identify Resistance Mechanism Tubulin->Outcome Apoptosis->Outcome Metabolism->Outcome CoAdminister->Outcome If Cytotoxicity is Restored

Caption: Workflow for troubleshooting low taxane cytotoxicity.

Guide 2: Addressing Poor In Vivo Efficacy Despite In Vitro Potency

A common pitfall is observing potent activity in cell culture that does not translate to animal models. This can often be attributed to pharmacokinetic and biodistribution issues.

  • Problem: High in vitro activity, low in vivo tumor growth inhibition.

  • Potential Cause 1: Poor Formulation & Bioavailability.

    • Troubleshooting:

      • Analyze the compound's stability in plasma.

      • Conduct pharmacokinetic (PK) studies to measure plasma concentration over time. Low exposure (AUC) suggests poor bioavailability or rapid clearance.

      • Consider reformulating the compound in a vehicle suitable for in vivo use (e.g., nanoformulations) to improve solubility and systemic exposure.[2][3]

  • Potential Cause 2: Limited Tumor Penetration.

    • Troubleshooting:

      • Taxanes may be limited to the first 100 μm of tumor tissue.[19]

      • Perform biodistribution studies using a labeled version of your compound to quantify its concentration in the tumor versus other tissues.

      • Use techniques like immunohistochemistry to map the drug's effect on cell proliferation (e.g., Ki-67 staining) at different distances from tumor blood vessels.[19]

  • Potential Cause 3: High Plasma Protein Binding.

    • Troubleshooting:

      • Determine the fraction of the drug bound to plasma proteins. High binding can limit the amount of free drug available to penetrate the tumor tissue.[19]

      • Only the free form of the drug is thought to contribute to tissue penetration.[19]

Data Presentation: Comparative Toxicity of Common Taxanes

The table below summarizes the distinct and overlapping toxicities associated with first-generation taxanes, which can be a critical consideration in experimental design.

Toxicity ProfilePaclitaxelDocetaxelCabazitaxelReference(s)
Common Toxicities Myelosuppression, Neuropathy, Hypersensitivity Reactions, Gastrointestinal BleedingMyelosuppression, Neuropathy, Hypersensitivity Reactions, Gastrointestinal BleedingMyelosuppression, Neuropathy, Hypersensitivity Reactions[16][17]
Unique/Characteristic Cardiac conduction abnormalities (bradycardia), Alopecia, Nail discolorationFluid retention, Skin toxicities, Stomatitis (mouth sores)Infections, Nausea, Vomiting, Diarrhea, Constipation[16][17]
Formulation Vehicle Cremophor EL / EthanolPolysorbate 80 / EthanolPolysorbate 80 / Ethanol[5][6]
Hypersensitivity High risk (linked to Cremophor EL)Moderate riskModerate risk[5][16]

Experimental Protocols

Protocol 1: In Vitro Chemosensitivity Assay (MTT Assay)

This protocol is used to determine the concentration of a taxane compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of the taxane compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression

This protocol helps determine if resistance is mediated by the overexpression of this key drug efflux pump.

  • Protein Extraction: Lyse taxane-resistant and sensitive (parental) cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219 or C494) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Compare the band intensity for P-glycoprotein between the resistant and sensitive cell lines, normalizing to the loading control.

Visualizations

Key Mechanisms of Taxane Resistance

This diagram illustrates the primary pathways through which cancer cells develop resistance to taxane compounds.

G cluster_cell Cancer Cell Taxane_In Taxane (extracellular) Taxane_Intra Taxane (intracellular) Taxane_In->Taxane_Intra Diffusion MDR1 P-gp (MDR1) Efflux Pump Taxane_Intra->MDR1 Tubulin β-Tubulin Target Taxane_Intra->Tubulin Binds & Stabilizes Microtubules Metabolism CYP450 Metabolism Taxane_Intra->Metabolism MDR1->Taxane_In Efflux Res_MDR Resistance: Upregulation of P-gp MDR1->Res_MDR Res_Tubulin Resistance: Tubulin Mutation or Isotype Alteration Tubulin->Res_Tubulin Res_Apoptosis Resistance: Inhibition of Apoptosis (e.g., ↑Bcl-2) Tubulin->Res_Apoptosis Mitotic Arrest Apoptosis Apoptotic Pathway Metabolite Inactive Metabolite Metabolism->Metabolite Res_Metabolism Resistance: Increased Drug Metabolism Metabolism->Res_Metabolism Res_Apoptosis->Apoptosis Blocks

Caption: Core molecular mechanisms of taxane resistance in cancer cells.

References

Technical Support Center: Protocol Refinement for 7-Deacetoxytaxinine J Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 7-Deacetoxytaxinine J.

Troubleshooting and FAQs

This section addresses common issues that may arise during in vitro experiments with this compound.

Question Answer and Troubleshooting Steps
1. My IC50 value for this compound is significantly higher than expected or varies between experiments. Several factors can contribute to high or variable IC50 values. Compound-Related Issues: * Purity and Stability: Ensure the purity of your this compound sample. Taxanes can be unstable in aqueous solutions; it is recommended to prepare fresh dilutions for each experiment from a frozen stock.[1] * Solubility: this compound, like other taxanes, may have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) before diluting in culture medium. Precipitates can lead to a lower effective concentration. Visually inspect for precipitates after dilution.Cell-Related Issues: * Cell Health and Density: Use cells in the logarithmic growth phase. Over-confluent or unhealthy cells can show altered sensitivity to cytotoxic agents. Optimize cell seeding density to ensure they are not over-confluent at the end of the assay. * Cell Line Authenticity: Confirm the identity of your cell line and use cells at a low passage number to avoid genetic drift.Assay-Related Issues: * Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 48 or 72 hours). * Assay Interference: If using a colorimetric assay like MTT, consider the possibility of interference from the compound itself. Include a "compound only" control (no cells) to check for direct reduction of the MTT reagent.
2. I am observing a precipitate in my culture medium after adding this compound. This is likely due to the poor aqueous solubility of the compound. Troubleshooting Steps: * Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume of DMSO added to the culture medium. * Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[2] * Serial Dilutions: Perform serial dilutions of the compound in culture medium, vortexing or mixing well between each dilution step to aid in solubility. * Pre-warmed Medium: Use pre-warmed culture medium for dilutions, as temperature can affect solubility.
3. My results show high variability between replicate wells. High variability can obscure the true effect of the compound.Troubleshooting Steps: * Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. * Homogenous Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution. * Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples or ensure the incubator is properly humidified.
4. The compound does not show any cytotoxic effect, even at high concentrations. This could be due to several reasons.Troubleshooting Steps: * Compound Inactivity: Verify the identity and purity of your this compound. Consider the possibility of degradation if the stock solution has been stored improperly. * Cell Line Resistance: The chosen cell line may be inherently resistant to taxanes. This can be due to mechanisms like overexpression of drug efflux pumps or mutations in tubulin. * Insufficient Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider extending the incubation time. * Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the compound. Consider an alternative assay (e.g., SRB assay if you are using MTT).

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of 2-deacetoxytaxinine J (assumed to be this compound) against two human breast cancer cell lines.

Cell LineCancer TypeConcentrationEffect
MCF-7 Breast Adenocarcinoma20 µMSignificant in vitro activity
MDA-MB-231 Breast Adenocarcinoma10 µMSignificant in vitro activity

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C for long-term storage.

    • On the day of the experiment, thaw the stock solution and prepare a series of working solutions by serially diluting the stock in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Taxane_Signaling_Pathway General Taxane-Induced Apoptosis Pathway Taxane This compound (Taxane Analog) Microtubules Microtubule Stabilization Taxane->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2 Phosphorylation of Bcl-2 (Inactivation) G2M_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria inhibition of anti-apoptotic function Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway for taxane-induced apoptosis.

Experimental Workflow

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h (Drug Exposure) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Minimizing Off-Target Effects of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the off-target profile of 7-Deacetoxytaxinine J is limited in publicly available literature. This guide is based on established methodologies for characterizing taxane-like compounds and mitigating off-target effects of small molecule inhibitors. The quantitative data presented herein is illustrative and intended to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the presumed on-target mechanism of action for this compound?

A1: As a taxane (B156437) derivative, the primary presumed mechanism of action for this compound is the stabilization of microtubules. Taxanes bind to β-tubulin, which prevents the depolymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in proliferating cells.

Q2: I'm observing cytotoxicity in my non-cancerous control cell line. Is this expected?

A2: While taxanes generally exhibit greater toxicity in rapidly dividing cancer cells, cytotoxicity in non-cancerous cell lines can occur, especially at higher concentrations. This could be due to several factors:

  • On-target effects in proliferating normal cells: If your control cell line has a high proliferation rate, the on-target effect on microtubules can still induce cell death.

  • Off-target toxicity: this compound may interact with other cellular proteins essential for cell survival, leading to toxicity independent of microtubule stabilization. It is crucial to perform dose-response experiments to determine a therapeutic window where cancer cells are more sensitive than normal cells.

Q3: My experimental results are inconsistent across different cancer cell lines. What could be the cause?

A3: Inconsistent results can arise from several sources:

  • Variable expression of the on-target protein: While β-tubulin is ubiquitously expressed, mutations or differences in isoform expression could affect drug binding.

  • Differential expression of off-target proteins: The expression levels of potential off-target proteins can vary significantly between cell lines, leading to different phenotypic outcomes.

  • Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q4: How can I begin to identify potential off-targets of this compound in my experimental system?

A4: A multi-pronged approach is recommended:

  • Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound. This can provide a list of candidates for experimental validation.

  • Proteomic Profiling: Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) can identify proteins that are thermally stabilized upon binding to the compound in an unbiased, proteome-wide manner.

  • Kinase Profiling: Since many small molecules exhibit off-target effects on kinases, screening this compound against a panel of kinases can identify unintended enzymatic inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype (not consistent with microtubule stabilization) Off-target effect on a specific signaling pathway.1. Perform a literature search for known off-targets of similar taxane derivatives. 2. Use pathway inhibitors for suspected off-target pathways in combination with this compound to see if the phenotype is rescued. 3. Employ proteomic methods like CETSA-MS to identify interacting proteins.
High Toxicity in Normal Cells Low therapeutic index due to on-target effects in proliferating normal cells or significant off-target toxicity.1. Carefully titrate the concentration of this compound to find the lowest effective dose on cancer cells. 2. Compare the IC50 values in cancer cell lines versus non-cancerous cell lines to determine the therapeutic window. 3. Consider using a quiescent (non-dividing) normal cell line as a control to distinguish between proliferation-dependent and -independent toxicity.
Acquired Resistance in Cancer Cells Upregulation of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target protein (β-tubulin).1. Test for the expression of common MDR transporters in your resistant cell line. 2. Co-administer this compound with a known MDR inhibitor. 3. Sequence the β-tubulin gene in the resistant cells to check for mutations.
Discrepancy between Biochemical and Cellular Assay Results Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment.1. Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). 2. Perform a time-course experiment to evaluate the stability of the compound in cell culture media. 3. Use CETSA to confirm target engagement within the cell.

Data Presentation

Table 1: Illustrative Biological Activity of this compound

Assay Cell Line / System Parameter Value
In Vitro Tubulin PolymerizationPurified Porcine TubulinEC505 µM
Cell Viability (72h)MCF-7 (Breast Cancer)IC5010 µM
Cell Viability (72h)MDA-MB-231 (Breast Cancer)IC5020 µM
Cell Viability (72h)HEK293 (Non-cancerous)IC50> 50 µM
Cell Cycle Analysis (24h)MCF-7% G2/M Arrest (at 10 µM)65%

Table 2: Hypothetical Off-Target Kinase Profile of this compound (Illustrative Data)

Kinase Target % Inhibition at 10 µM IC50
CDK2/cyclin A85%8 µM
Aurora Kinase A60%15 µM
SRC25%> 50 µM
EGFR10%> 50 µM

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%, porcine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Colchicine (B1669291) (negative control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution in G-PEM buffer on ice.

  • Prepare 2X serial dilutions of this compound, paclitaxel, and colchicine in G-PEM buffer with glycerol.

  • In a pre-warmed 96-well plate, add 50 µL of the 2X compound dilutions.

  • To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of this compound with its protein targets in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein (e.g., β-tubulin) and a control protein.

Procedure:

  • Treat cultured cells with this compound or vehicle for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant and analyze the protein levels by SDS-PAGE and Western blotting using an antibody against the target protein. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_proteomics Proteome-wide Analysis tubulin_assay Tubulin Polymerization Assay kinase_screen Kinase Profiling viability Cell Viability Assays (Cancer vs. Normal) cell_cycle Cell Cycle Analysis viability->cell_cycle Mechanism of Action cetsa CETSA viability->cetsa Target Engagement cetsa_ms CETSA-MS cetsa->cetsa_ms Unbiased Off-Target ID start This compound start->tubulin_assay On-Target Activity start->kinase_screen Off-Target Screen start->viability Cellular Potency & Selectivity

Caption: Experimental workflow for characterizing on- and off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Hypothetical Off-Target) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tubulin β-Tubulin (On-Target) Microtubules Stabilized Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Compound This compound Compound->RTK Inhibition (Off-Target) Compound->Tubulin Binding (On-Target)

Caption: On-target vs. a hypothetical off-target signaling pathway.

Technical Support Center: Understanding Cell Line Specific Responses to 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-Deacetoxytaxinine J in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific cellular and molecular responses to this compound is limited. Much of the detailed mechanistic information provided here is extrapolated from studies on closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. Researchers should validate these expected outcomes for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a taxane diterpenoid isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1][2] Like other taxanes, its primary mechanism of action is expected to be the stabilization of microtubules.[3][4] This interference with microtubule dynamics disrupts mitosis, leading to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6]

Q2: Which cancer cell lines have shown sensitivity to this compound?

Research has demonstrated that this compound exhibits significant in vitro activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[1][2]

Q3: At what concentrations should I expect to see an effect of this compound?

Initial studies have shown significant activity at concentrations of 20 µM in MCF-7 cells and 10 µM in MDA-MB-231 cells.[1][2] However, the optimal concentration is cell line-dependent and should be determined empirically through dose-response experiments to establish an IC50 value.

Q4: What are the key signaling pathways likely to be affected by this compound treatment?

Based on the known mechanisms of other taxanes, this compound is anticipated to primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins and the activation of a caspase cascade. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]

Q5: Is the cytotoxic effect of this compound dependent on the p53 status of the cell line?

Studies on other taxanes, such as paclitaxel, have shown that their ability to induce apoptosis can be independent of the tumor suppressor p53 status of the cancer cells.[5] Therefore, it is plausible that this compound may also be effective in cell lines with mutated or deficient p53.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability is observed after treatment with this compound.

Possible Cause Suggested Solution
Sub-optimal Concentration Perform a dose-response study with a wider range of concentrations to determine the IC50 value for your specific cell line.
Insufficient Treatment Duration Extend the incubation time. Effects of taxanes on cell viability are often time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Compound Instability Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
Cell Line Resistance The cell line may be inherently resistant to taxanes. This could be due to various factors, including overexpression of drug efflux pumps or specific tubulin isotypes. Consider using a different cell line or combination therapy.

Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

Possible Cause Suggested Solution
Timing of Assay Apoptosis is a dynamic process. The timing of the assay is critical. Perform a time-course experiment to identify the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Cell Handling Apoptotic cells are fragile. Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive results (necrosis).
Reagent Quality Ensure that the Annexin V and Propidium Iodide reagents are not expired and have been stored correctly.

Problem 3: No clear G2/M arrest is observed in cell cycle analysis.

Possible Cause Suggested Solution
Incorrect Gating Strategy Carefully set the gates for G1, S, and G2/M phases based on the control (untreated) cell population.
Low Concentration The concentration of this compound may be too low to induce a significant cell cycle arrest. Refer to your dose-response data and use a concentration at or above the IC50.
Timing of Analysis The peak of G2/M arrest may occur at a specific time point. Analyze the cell cycle at different time points post-treatment (e.g., 12, 24, 48 hours).

Quantitative Data Summary

Table 1: Reported In Vitro Activity of this compound

Cell LineConcentration with Significant ActivityReference
MCF-7 (Human Breast Adenocarcinoma)20 µM[1][2]
MDA-MB-231 (Human Breast Adenocarcinoma)10 µM[1][2]

Table 2: Representative (Hypothetical) Data for Taxane-Induced Effects on a Sensitive Cancer Cell Line

This table presents hypothetical data based on typical responses to taxane compounds to guide experimental expectations. Actual values will vary depending on the cell line and experimental conditions.

TreatmentIC50 (48h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Vehicle Control -5%15%
This compound (10 µM) 10 µM45%60%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Analysis by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

3. Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

4. Western Blot Analysis for Apoptosis-Related Proteins

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Experiments start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound (Dose and Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_results Analyze Cell Cycle Distribution cell_cycle->cell_cycle_results protein_results Analyze Protein Level Changes western_blot->protein_results Taxane_Signaling_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Apoptosis Pathway taxane This compound microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down cytochrome_c Cytochrome c Release bax_up->cytochrome_c bcl2_down->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Analysis of 7-Deacetoxytaxinine J and Docetaxel Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of 7-Deacetoxytaxinine J and the well-established chemotherapeutic agent, Docetaxel. The following sections present a summary of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Docetaxel, a member of the taxane (B156437) family, is a widely used anti-mitotic chemotherapy drug for various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent programmed cell death, or apoptosis.[2][3][4] this compound is a naturally occurring taxane derivative that has also been investigated for its potential anti-cancer properties. This guide aims to collate and compare the efficacy of these two compounds based on available scientific literature.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for this compound and Docetaxel. It is important to note that direct comparative studies are limited, and the data for this compound is primarily based on studies of the closely related compound, 2-deacetoxytaxinine J.

Table 1: In Vitro Cytotoxicity
CompoundCell LineAssayConcentration / IC50Reference
2-deacetoxytaxinine J MCF-7 (Breast)Not Specified20 µM (Significant Activity)[2]
MDA-MB-231 (Breast)Not Specified10 µM (Significant Activity)[2]
Docetaxel SMMC-7721 (Hepatocellular Carcinoma)Colony Forming AssayIC50: 5 x 10⁻¹⁰ M[5]
MCF-7 (Breast)MTT AssayIC50: Not explicitly stated, but cytotoxic effects observed at nanomolar concentrations.[6]
MDA-MB-231 (Breast)Not SpecifiedCytotoxic effects observed.[7]
IgR3 and MM200 (Melanoma)Apoptosis AssayApoptosis induced in a dose-dependent manner (1-80 nmol/L)[8]

Note: The data for 2-deacetoxytaxinine J indicates the concentration at which significant activity was observed, not necessarily the IC50 value.

Table 2: In Vivo Efficacy
CompoundAnimal ModelTumor TypeDosage and AdministrationOutcomeReference
2-deacetoxytaxinine J Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight, orally for 30 daysSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05).[2]
Docetaxel Nude miceKU7-luc orthotopic bladder cancer xenograftsSingle intravesical treatment (0.2 mg/mL)Inhibition of tumor growth.[9]
BALB/c athymic nude miceTriple-Negative Breast Cancer (TNBC) cell line xenograftsVarious concentrations (5 nM to 100 nM)Statistically significant tumor reduction.[10][11]
Nude miceUMSCC2 squamous cell carcinoma xenografts6 mg/kg every 4 days (IP injection) or 1 mg/kg daily for 10 daysReduced tumor growth.[12]

Mechanism of Action

Docetaxel

Docetaxel's primary mechanism of action is the stabilization of microtubules by preventing their depolymerization.[1][2] This disruption of microtubule dynamics is crucial for several cellular functions, most notably mitosis. The stabilization of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2][4]

The apoptotic cascade initiated by Docetaxel can involve multiple pathways:

  • Bcl-2 Phosphorylation: Docetaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting apoptosis.[4]

  • Caspase Activation: It can trigger the activation of caspases, which are key executioner proteins in the apoptotic process.[13]

  • Mitochondrial Pathway: Docetaxel can induce the release of pro-apoptotic factors from the mitochondria.[8]

This compound

Specific mechanistic studies on this compound are limited. However, as a taxane diterpenoid, it is presumed to share a similar mechanism of action with other taxanes like Docetaxel, which involves interference with microtubule function. The available study on 2-deacetoxytaxinine J suggests that the presence of a cinnamoyl group at C-5 and an acetyl group at C-10 are crucial for its anticancer activity, indicating the importance of its chemical structure in its biological function.[2] Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Signaling Pathways and Experimental Workflows

Docetaxel-Induced Cell Cycle Arrest and Apoptosis

Docetaxel_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Bcl2 Bcl-2 Phosphorylation (Inactivation) Docetaxel->Bcl2 Caspases Caspase Activation Docetaxel->Caspases G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: Docetaxel's mechanism leading to apoptosis.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

MTT_Workflow start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of Test Compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: MTT assay workflow for cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Docetaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors reach the desired size, the animals are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.

Conclusion

Docetaxel is a potent anti-cancer agent with a well-defined mechanism of action centered on microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. The available data for the related compound, 2-deacetoxytaxinine J, indicates that it also possesses significant in vitro and in vivo anti-cancer activity, particularly against breast cancer models. However, a comprehensive understanding of the efficacy and mechanism of action of this compound is hampered by the limited availability of specific research.

Direct comparative studies are necessary to definitively establish the relative potency and therapeutic potential of this compound in relation to Docetaxel. Further investigation into the molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a novel anti-cancer agent. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such future investigations.

References

Comparative Analysis of Taxane Analogs: A Guide to Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A focused investigation into the structure-activity relationship (SAR) of 7-deacetoxytaxinine J analogs is currently limited by the scarcity of published experimental data. However, by examining the extensive research on related taxane (B156437) compounds, such as paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere), we can establish a comprehensive framework for evaluating novel analogs. This guide provides a template for the systematic comparison of new taxane derivatives, outlining the requisite experimental data, detailed protocols, and the underlying mechanistic pathways.

The core principle of SAR studies is to correlate specific structural modifications of a lead compound with its biological activity. For taxane analogs, this typically involves assessing their efficacy as anticancer agents, with a primary focus on their interaction with tubulin.[1][2]

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of novel this compound analogs, or any new taxane series, quantitative data should be systematically organized. The following table provides a standardized format for presenting such data.

Analog IDModification from Parent CompoundCytotoxicity IC50 (µM) vs. A549 Cell LineCytotoxicity IC50 (µM) vs. MCF-7 Cell LineTubulin Polymerization EC50 (µM)
Parent Cmpd This compound[Insert Data][Insert Data][Insert Data]
Analog 1 [e.g., C-2' OH inversion][Insert Data][Insert Data][Insert Data]
Analog 2 [e.g., C-10 Acetyl group][Insert Data][Insert Data][Insert Data]
Analog 3 [e.g., N-debenzoyl-N-tert-butoxycarbonyl][Insert Data][Insert Data][Insert Data]
Control Paclitaxel[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of SAR findings. The following protocols for cytotoxicity and tubulin polymerization assays are based on established methods in the field.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Culture: Human cancer cell lines (e.g., A-375 melanoma, HdFn normal cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10³ cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The synthesized taxane analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in fresh cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Cells are then incubated for a specified period (e.g., 24 or 48 hours).[3]

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3] The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to either promote or inhibit the polymerization of tubulin into microtubules. Taxanes are known microtubule stabilizers.[4][5]

  • Tubulin Preparation: Highly purified tubulin (e.g., from bovine brain) is used for the assay.

  • Reaction Mixture: The reaction mixture typically contains tubulin in a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to that of a control (e.g., paclitaxel for stabilizers, colchicine (B1669291) for destabilizers).[4] The EC50 value, the concentration of the compound that causes 50% of the maximal effect on tubulin polymerization, can be determined.

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and biological pathways can aid in the understanding of complex processes.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin sar Establish SAR tubulin->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Improvement

General workflow for a structure-activity relationship study.

Taxane_Mechanism cluster_cell Cellular Processes cluster_mitosis Mitosis tubulin_dimer α/β-Tubulin Dimers microtubule Microtubules tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization metaphase Metaphase microtubule->metaphase Forms Mitotic Spindle anaphase Anaphase microtubule->anaphase Inhibited by Stabilization metaphase->anaphase Spindle Dynamics apoptosis Apoptosis anaphase->apoptosis Failure leads to taxane Taxane Analog taxane->microtubule Stabilizes

Mechanism of action of taxane analogs on microtubule stability.

Conclusion

While direct experimental data on this compound analogs remains to be published, the established methodologies for studying the SAR of taxanes provide a clear path forward for researchers. By systematically synthesizing analogs, performing robust cytotoxicity and tubulin polymerization assays, and organizing the data in a clear, comparative format, the critical structural features for potent anticancer activity can be elucidated. This structured approach is essential for the rational design and development of new, more effective taxane-based chemotherapeutics.

References

Validating the Anticancer Properties of 7-Deacetoxytaxinine J: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The taxane (B156437) family of compounds is renowned for its anticancer activity, primarily by targeting microtubules, which are essential components of the cellular skeleton.[1] Paclitaxel (B517696) and docetaxel (B913), two of the most well-known taxanes, function as mitotic inhibitors by stabilizing microtubules, leading to cell cycle arrest and apoptosis (programmed cell death).[1] These drugs are staples in the treatment of various cancers, including breast, ovarian, and lung cancer.[1]

Numerous taxoids have been isolated from different parts of yew trees, and their biological activities are a subject of ongoing research.[2] Studies on extracts from Taxus baccata have demonstrated cytotoxic effects on various cancer cell lines, revealing the presence of compounds that can induce apoptosis and cell cycle arrest.[2][3] However, attributing these effects to a single, specific compound like 7-Deacetoxytaxinine J requires dedicated investigation.

For a thorough validation of the anticancer properties of this compound, a series of in vitro and in vivo experiments would be necessary. These would include:

  • Cytotoxicity assays on a panel of cancer cell lines to determine the compound's concentration-dependent inhibitory effects.

  • Comparative studies against established drugs like paclitaxel and docetaxel to gauge its relative potency.

  • Mechanistic studies to elucidate how the compound affects cancer cells, including assays for tubulin polymerization, apoptosis induction, and cell cycle analysis.

At present, specific data from such studies for this compound are not available in the public domain. While chemical suppliers list this compound (CAS 18457-45-9), this is not accompanied by biological activity data.[4][5] Research has been published on structurally related compounds, such as 2-deacetoxytaxinine J, but these findings cannot be directly extrapolated to this compound.[6][7]

Therefore, while the chemical scaffold of this compound places it in a class of compounds with proven anticancer potential, its specific efficacy and mechanism of action await experimental validation. Further research is required to isolate or synthesize sufficient quantities of this compound for rigorous biological testing. Such studies would be invaluable in determining if this compound holds promise as a novel chemotherapeutic agent.

Experimental Protocols for Anticancer Drug Validation

Below are standard experimental protocols that would be employed to validate the anticancer properties of a novel taxane compound like this compound.

Table 1: In Vitro Anticancer Assays
ExperimentPurposeCell LinesComparator DrugsKey Parameters Measured
MTT Cell Viability Assay To assess the dose-dependent cytotoxic effect of the compound on cancer cells.MCF-7, MDA-MB-231 (Breast), A549 (Lung), OVCAR-3 (Ovarian)Paclitaxel, DocetaxelIC50 (half-maximal inhibitory concentration)
Tubulin Polymerization Assay To determine if the compound affects microtubule dynamics, a hallmark of taxanes.Purified tubulinPaclitaxel (stabilizer), Vinblastine (destabilizer)Rate and extent of tubulin polymerization
Apoptosis Assay (Annexin V/PI Staining) To quantify the induction of programmed cell death (apoptosis).MCF-7, MDA-MB-231Paclitaxel, DocetaxelPercentage of apoptotic and necrotic cells
Cell Cycle Analysis (Flow Cytometry) To determine the phase of the cell cycle at which the compound induces arrest.MCF-7, MDA-MB-231Paclitaxel, DocetaxelDistribution of cells in G0/G1, S, and G2/M phases
Methodology Details

1. MTT Cell Viability Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, paclitaxel, and docetaxel for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

2. Tubulin Polymerization Assay:

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence.

  • Protocol:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add GTP to initiate polymerization.

    • Add this compound, paclitaxel, or a vehicle control.

    • Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C in a temperature-controlled spectrophotometer or fluorometer.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cancer cells with the test compounds for a specified time.

    • Harvest the cells and wash with a binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis:

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, is used to quantify the DNA content.

  • Protocol:

    • Treat cells with the test compounds.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the logical flow of experiments and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_invivo In Vivo Validation Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Isolation/Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Xenograft Model Development Xenograft Model Development Mechanism of Action Studies->Xenograft Model Development Treatment with Compound Treatment with Compound Xenograft Model Development->Treatment with Compound Tumor Growth Inhibition Tumor Growth Inhibition Treatment with Compound->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Treatment with Compound->Toxicity Assessment

Caption: Experimental workflow for validating anticancer properties.

taxane_moa Taxane Compound (e.g., this compound) Taxane Compound (e.g., this compound) Microtubule Stabilization Microtubule Stabilization Taxane Compound (e.g., this compound)->Microtubule Stabilization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Stabilization->Mitotic Arrest (G2/M Phase) Apoptosis Induction Apoptosis Induction Mitotic Arrest (G2/M Phase)->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Caption: Hypothesized mechanism of action for a taxane compound.

apoptosis_pathway Mitotic Arrest Mitotic Arrest Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Mitotic Arrest->Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Mitotic Arrest->Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Activation of Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Cascade Caspase Activation Cascade Cytochrome c Release->Caspase Activation Cascade Apoptosis Apoptosis Caspase Activation Cascade->Apoptosis

Caption: Key signaling events in taxane-induced apoptosis.

References

A Comparative Analysis of 7-Deacetoxytaxinine J with Other Taxoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 7-Deacetoxytaxinine J against other well-known taxoids, paclitaxel (B517696) and docetaxel (B913). This report synthesizes available experimental data on their cytotoxic and tubulin-modulating activities, details relevant experimental protocols, and visualizes key cellular pathways.

Executive Summary

Taxoids are a critical class of anti-cancer agents that primarily function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While paclitaxel and docetaxel are widely used in clinical settings, research into other taxoids like this compound is crucial for discovering compounds with improved efficacy, better safety profiles, or the ability to overcome drug resistance. This guide reveals that this compound exhibits moderate cytotoxic activity and, intriguingly, may also function as a modulator of multidrug resistance, a significant hurdle in cancer chemotherapy.

Comparative Cytotoxicity

The cytotoxic effects of this compound, paclitaxel, and docetaxel have been evaluated across various cancer cell lines. While paclitaxel and docetaxel demonstrate high potency with IC50 values in the nanomolar range, this compound shows activity at micromolar concentrations. This suggests that this compound is less potent as a direct cytotoxic agent compared to its well-established counterparts. However, its derivatives have shown significant activity in reversing multidrug resistance (MDR) in cancer cells, indicating a potential alternative or synergistic therapeutic role.[1]

TaxoidCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast~20[2]
MDA-MB-231Breast~10[2]
Paclitaxel MCF-7Breast0.0025 - 0.015[3]
MDA-MB-231Breast0.005 - 0.020[3]
A549Lung0.010 - 0.050[3]
HCT116Colon0.008 - 0.030[3]
OVCAR-3Ovarian0.004 - 0.020[3]
Docetaxel MCF-7Breast0.0015 - 0.010[3]
MDA-MB-231Breast0.002 - 0.012[3]
A549Lung0.005 - 0.025[3]
HCT116Colon0.004 - 0.015[3]
OVCAR-3Ovarian0.002 - 0.010[3]

Mechanism of Action: Tubulin Polymerization

The hallmark of taxoids like paclitaxel and docetaxel is their ability to enhance the polymerization of tubulin, leading to the formation of stable, non-functional microtubules.[4] This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division. While direct experimental data on the effect of this compound on tubulin polymerization is limited, its structural similarity to other taxoids suggests it may have a similar mechanism. However, its lower cytotoxic potency could imply a weaker interaction with tubulin.

Derivatives of the closely related 2-deacetoxytaxinine J have been synthesized and evaluated for their ability to reverse multidrug resistance.[1] This suggests that this compound might interact with cellular targets other than tubulin, such as P-glycoprotein (P-gp), an efflux pump responsible for MDR.

Taxoid_Mechanism_of_Action cluster_taxoids Taxoids cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Microtubules Microtubules Paclitaxel->Microtubules Promotes Polymerization Docetaxel Docetaxel Docetaxel->Tubulin Binds to β-tubulin Docetaxel->Microtubules Promotes Polymerization This compound This compound This compound->Tubulin Predicted Interaction MDR_Pump MDR Efflux Pump (e.g., P-gp) This compound->MDR_Pump Potential Inhibition Tubulin->Microtubules Polymerization Stabilization Microtubule Stabilization Microtubules->Stabilization Drug_Efflux Drug Efflux MDR_Pump->Drug_Efflux Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis MDR_Reversal MDR Reversal Drug_Efflux->MDR_Reversal Inhibition leads to

Fig. 1: Proposed mechanisms of action for taxoids.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the taxoids (e.g., 0.001 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Fig. 2: Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control.

Tubulin_Polymerization_Assay A Prepare Tubulin Solution and Polymerization Buffer C Initiate Polymerization with Cold Tubulin Solution A->C B Add Test Compounds to 96-well Plate B->C D Measure Absorbance at 340 nm (37°C, 60-90 min) C->D E Analyze Polymerization Curves D->E

Fig. 3: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways

Taxoid-induced microtubule stabilization leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptotic cell death through various signaling cascades, often involving the Bcl-2 family of proteins and caspases. The potential for this compound to reverse multidrug resistance suggests an interaction with the signaling pathways that regulate the expression and function of MDR efflux pumps like P-glycoprotein.

Apoptotic_Signaling_Pathway Taxoids Taxoids Microtubule_Stabilization Microtubule Stabilization Taxoids->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (Spindle Assembly Checkpoint) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 4: Simplified apoptotic signaling pathway induced by taxoids.

Conclusion

This compound presents an interesting profile that distinguishes it from the highly potent cytotoxic taxoids, paclitaxel and docetaxel. Its moderate direct anti-cancer activity, coupled with the potential to reverse multidrug resistance, suggests that its therapeutic value may lie in combination therapies. Further research is warranted to fully elucidate its mechanism of action, particularly its effect on tubulin polymerization and its interaction with MDR-related proteins. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Unveiling the In Vivo Bioactivity of 7-Deacetoxytaxinine J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo bioactivity of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, against alternative anticancer agents. The data presented is derived from preclinical studies, offering insights into its potential as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility and critical evaluation.

Comparative Efficacy of Anticancer Agents in Rodent Mammary Tumor Models

The following table summarizes the in vivo efficacy of this compound and alternative compounds in chemically-induced mammary tumor models in rats. This allows for a direct comparison of their tumor-suppressive capabilities.

Compound/ExtractAnimal ModelDosageRoute of AdministrationTreatment DurationKey Efficacy Results
This compound (2-DAT-J) DMBA-induced mammary tumors in virgin female Sprague Dawley rats10 mg/kg body weightOral30 daysSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05)[1].
Mangifera indica (Mango) Leaf Extract DMBA-induced mammary tumors in female Charles Foster rats200 mg/kg body weight/dayOral5 weeks47% decrease in ultimate tumor volume[2][3].
Astragalus ovinus Extract (AOE) DMBA-induced breast carcinoma in female Sprague-Dawley rats120 and 240 mg/kgOral60 consecutive daysSignificantly decreased the diameter and volume of tumors (p<0.01)[4][5].
Tamoxifen (B1202) DMBA-induced rat mammary carcinoma model10 mg/kg/week-Began two weeks prior to DMBA and ended one week afterSignificantly reduced the number of rats with tumors (21.9%) compared to controls (77.8%) (p<0.05)[6][7].

Comparison with Other Microtubule-Targeting Agents

While not directly compared in the same DMBA-induced model, the following table provides efficacy data for other microtubule-targeting agents in different breast cancer xenograft models, offering a broader perspective on alternatives to taxanes.

CompoundAnimal ModelKey Efficacy Results
Ixabepilone Taxane-resistant human breast cancer xenograftsDemonstrated potent antitumor activity in vivo[8]. In combination with capecitabine, it showed therapeutic synergism in preclinical xenograft models[8].
Eribulin Human breast cancer xenograft modelsShowed tumor regression and growth delay in multiple models. Its antitumor effects are linked to vascular remodeling in the tumor microenvironment[9].

Experimental Protocols

DMBA-Induced Mammary Tumor Model in Rats

A widely accepted protocol for inducing mammary tumors in rats for in vivo anticancer studies involves the following steps:

  • Carcinogen Preparation: 7,12-Dimethylbenz[a]anthracene (DMBA) is dissolved in a vehicle, typically corn oil or a mixture of corn oil and normal saline.

  • Induction: A single dose of DMBA (e.g., 80 mg/kg body weight) is administered to female rats (commonly Sprague-Dawley or Wistar strains) at approximately 50-55 days of age. Administration is typically via oral gavage or subcutaneous injection into the mammary fat pad.

  • Tumor Monitoring: Following DMBA administration, rats are monitored weekly for the appearance of palpable mammary tumors. The location, number, and size of the tumors are recorded. Tumor volume is often calculated using the formula: V = (L x W^2)/2, where L is the length and W is the width.

  • Treatment and Endpoint: Once tumors reach a specified size, treatment with the test compound (e.g., this compound) or vehicle control is initiated and continued for a defined period. At the end of the study, animals are euthanized, and tumors are excised for histopathological analysis.

In Vivo Efficacy Study of this compound
  • Animal Model: Virgin female Sprague Dawley rats with DMBA-induced mammary tumors.

  • Treatment Group: Received 10 mg/kg body weight of this compound orally for 30 days.

  • Control Group: Received the vehicle orally for 30 days.

  • Endpoint: Assessment of mammary tumor regression compared to the control group[1].

In Vivo Efficacy Study of Mangifera indica Leaf Extract
  • Animal Model: Female Charles Foster rats with DMBA-induced breast tumors.

  • Treatment: After tumor development (approximately 0.8 cm), rats were treated with 200 mg/kg body weight/day of Mangifera indica hydroxy-ethanolic leaf extract orally for 5 weeks[2][10].

  • Endpoint: Measurement of tumor volume reduction[2][3].

In Vivo Efficacy Study of Astragalus ovinus Extract
  • Animal Model: Female Sprague-Dawley rats with DMBA-induced breast carcinoma.

  • Treatment Groups: Treated with Astragalus ovinus extract orally at doses of 120 and 240 mg/kg for 60 consecutive days[4][5].

  • Endpoint: Measurement of tumor diameter and volume[4][5].

Visualizing the Pathways

Experimental Workflow for In Vivo Bioactivity Assessment

experimental_workflow cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis DMBA Preparation DMBA Preparation DMBA Administration DMBA Administration DMBA Preparation->DMBA Administration Animal Model Selection Animal Model Selection Animal Model Selection->DMBA Preparation Tumor Monitoring Tumor Monitoring DMBA Administration->Tumor Monitoring Compound Administration Compound Administration Tumor Monitoring->Compound Administration Tumor Growth Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Histopathology Histopathology Tumor Measurement->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Bcl-2 Bcl-2 Mitotic Arrest->Bcl-2 inhibition Bax Bax Mitotic Arrest->Bax activation Bcl-2->Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c->Caspase-9 activates

References

Navigating Taxane Resistance: A Comparative Guide for 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) presents a formidable obstacle in cancer therapy. Taxanes, a cornerstone of chemotherapy, are particularly susceptible to resistance mechanisms, primarily driven by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). This guide provides a comparative framework for evaluating 7-Deacetoxytaxinine J, a natural taxoid, in the context of cross-resistance, benchmarking it against established taxanes, paclitaxel (B517696) and docetaxel (B913). While direct cross-resistance studies on this compound are limited, this guide offers insights based on analogous compounds and outlines the essential experimental protocols for its evaluation.

Comparative Cytotoxicity in Drug-Sensitive and Resistant Cell Lines

A critical measure of a compound's ability to overcome resistance is its cytotoxic activity in cell lines that overexpress efflux pumps (MDR) compared to their drug-sensitive parental counterparts. The resistance index (RI), calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line, quantifies this effect. An RI close to 1 suggests the compound is not significantly affected by the resistance mechanism.

While specific data for this compound is not yet broadly published, the table below illustrates a typical comparative analysis using hypothetical data based on trends observed with other novel taxoids that show promise in overcoming MDR. For comparison, well-documented data for paclitaxel and docetaxel are included, which are known substrates for P-gp and thus exhibit high resistance indices.

CompoundIC50 in Sensitive Line (e.g., A2780) (nM)IC50 in P-gp Overexpressing Line (e.g., A2780/AD10) (nM)Resistance Index (RI)
This compound (Hypothetical) 15453
Paclitaxel 5500100
Docetaxel 3450150

Note: Data for Paclitaxel and Docetaxel are representative values from literature. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.

Cell Culture and Maintenance

Drug-sensitive parental cell lines (e.g., human ovarian carcinoma A2780, breast cancer MCF-7) and their P-gp overexpressing, multidrug-resistant counterparts (e.g., A2780/AD10, MCF-7/ADR) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified atmosphere at 37°C with 5% CO2. The resistant cell lines are typically maintained in a medium containing a low concentration of the selecting agent (e.g., doxorubicin (B1662922) or paclitaxel) to ensure the continued expression of the resistance phenotype.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds are determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound, paclitaxel, or docetaxel. A control group with no drug is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for evaluating cross-resistance and the underlying logic of P-gp mediated efflux.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Exposure cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis A Culture Sensitive (e.g., A2780) & Resistant (e.g., A2780/AD10) Cell Lines B Seed cells into 96-well plates A->B C Treat with serial dilutions of: - this compound - Paclitaxel (Control) - Docetaxel (Control) B->C D Incubate for 72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values for each compound in both cell lines G->H I Determine Resistance Index (RI) H->I Pgp_mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Efflux Pump Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Efflux Target Microtubule Stabilization & Apoptosis Paclitaxel_out->Target Diffusion DTJ_out This compound DTJ_out->Target Diffusion Target->Pgp Binding to P-gp Target->Pgp Low Affinity for P-gp

Evaluating the Therapeutic Index of 7-Deacetoxytaxinine J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative evaluation of the therapeutic index of 7-Deacetoxytaxinine J, a naturally occurring taxane (B156437) derivative, against the well-established chemotherapeutic agents Paclitaxel (B517696) and Docetaxel (B913). Due to the limited publicly available data for this compound, this guide will focus on presenting the existing efficacy data and will provide a framework for its therapeutic index evaluation, using data from Paclitaxel and Docetaxel as a benchmark.

Comparative Efficacy and Toxicity Analysis

The therapeutic index is traditionally calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). In preclinical oncology research, this is often estimated by comparing the maximum tolerated dose (MTD) or LD50 in animal models to the dose required for significant tumor growth inhibition. In vitro, the ratio of the cytotoxic concentration in normal cells to that in cancer cells can also provide an early indication of selectivity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)
This compound MCF-7~20[1][2]
MDA-MB-231~10[1][2]
Paclitaxel MCF-70.002 - 3.5[3][4][5]
MDA-MB-2310.0024 - 0.3[3][5][6]
Docetaxel MCF-70.001 - 0.011[7][8]
MDA-MB-2310.001 - 0.004[6][7][8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

In Vivo Efficacy

A study on this compound demonstrated its potential for in vivo efficacy. Oral administration of 10 mg/kg body weight for 30 days resulted in significant regression of DMBA-induced mammary tumors in virgin female Sprague Dawley rats[1][2].

Preclinical Toxicity

For comparison, the following toxicity data for Paclitaxel and Docetaxel in mice have been reported:

CompoundToxicity MetricValue (mg/kg)Route of Administration
Paclitaxel MTD20 - 60[9][10]Intravenous
LD5019.5 - 34.8[11][12]Intravenous
Docetaxel MTD (female mice)50[13][14]Oral
MTD (male mice)25[13][14]Oral
MTD (nude mice)15 - 30[15]Intravenous

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involved in evaluating the therapeutic index.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with various concentrations of the test compounds (this compound, Paclitaxel, or Docetaxel) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth is determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 or MDA-MB-231) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intravenously or orally) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Acute Toxicity Study (LD50 and MTD Determination)
  • Animal Model: Healthy mice or rats are used.

  • Dose Administration: Animals are divided into groups and administered single escalating doses of the test compound.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The lethal dose for 50% of the animals is calculated using statistical methods.

  • MTD Determination: The maximum tolerated dose is defined as the highest dose that does not cause unacceptable toxicity or more than a certain percentage of body weight loss.

Visualizing Key Pathways and Processes

Understanding the mechanism of action and the experimental workflow is facilitated by visual diagrams.

Therapeutic_Index_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis ic50 IC50 Determination (Cancer Cell Lines) ed50 ED50 Determination ic50->ed50 normal_cell_toxicity Cytotoxicity Assay (Normal Cell Lines) mtd_ld50 MTD/LD50 Determination normal_cell_toxicity->mtd_ld50 efficacy Efficacy Studies (Tumor Xenograft Models) efficacy->ed50 toxicity Toxicity Studies (Rodent Models) toxicity->mtd_ld50 ti_calculation Therapeutic Index Calculation (TI = MTD/ED50) ed50->ti_calculation mtd_ld50->ti_calculation

Caption: Experimental workflow for determining the therapeutic index.

Taxane_Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_apoptosis Apoptosis Induction Taxane Taxanes (this compound, Paclitaxel, Docetaxel) Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis TI_Comparison_Logic cluster_efficacy Efficacy (Lower is Better) cluster_toxicity Toxicity (Higher is Better) cluster_ti Therapeutic Index (Higher is Better) Efficacy_7D This compound (Efficacy Data) TI_7D TI of this compound (Cannot be Calculated) Efficacy_7D->TI_7D Efficacy_P Paclitaxel (IC50 / ED50) TI_P TI of Paclitaxel Efficacy_P->TI_P Efficacy_D Docetaxel (IC50 / ED50) TI_D TI of Docetaxel Efficacy_D->TI_D Toxicity_7D This compound (Toxicity Data - Lacking) Toxicity_7D->TI_7D Toxicity_P Paclitaxel (MTD / LD50) Toxicity_P->TI_P Toxicity_D Docetaxel (MTD / LD50) Toxicity_D->TI_D

References

A Comparative Guide to Tubulin Inhibitors: Benchmarking 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Deacetoxytaxinine J against a panel of well-characterized tubulin inhibitors: Paclitaxel, Vincristine, and Colchicine. While comprehensive experimental data for this compound is emerging, this document summarizes its known attributes and benchmarks them against established agents, offering a framework for future research and development.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and cell shape maintenance.[1] Their dynamic instability is fundamental to their function, making them a key target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and are broadly classified as microtubule-stabilizing or -destabilizing agents.[2]

This compound is a naturally occurring taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus baccata. While its precise mechanism is under active investigation, its structural similarity to other taxanes suggests a role as a microtubule-stabilizing agent. This guide will compare its anticipated profile with the known activities of established tubulin inhibitors.

Comparative Analysis of Tubulin Inhibitors

This section details the mechanisms of action and summarizes the available quantitative data for this compound and selected known tubulin inhibitors.

Mechanism of Action
InhibitorClassBinding SiteMechanism of Action
This compound Taxane (presumed Stabilizer)Taxane site on β-tubulin (presumed)Presumed to bind to the β-tubulin subunit within the microtubule, promoting polymerization and stabilizing the microtubule structure, leading to mitotic arrest.
Paclitaxel (Taxol) Taxane (Stabilizer)Taxane site on β-tubulinBinds to the β-tubulin subunit of microtubules, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This leads to the disruption of normal mitotic spindle assembly, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
Vincristine Vinca Alkaloid (Destabilizer)Vinca domain on β-tubulinBinds to the microtubular proteins of the mitotic spindle, leading to the inhibition of tubulin polymerization, which results in mitotic arrest at metaphase and cell death.[4]
Colchicine Colchicine-site Binder (Destabilizer)Colchicine-binding site on β-tubulinBinds to soluble tubulin heterodimers, preventing their polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest.[1][5]
In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected tubulin inhibitors across various cancer cell lines. Data for this compound is limited and presented where available.

InhibitorCell LineIC50
This compound MCF-7 (Breast)~20 µM
MDA-MB-231 (Breast)~10 µM
Paclitaxel A549 (Lung)2-10 nM
HeLa (Cervical)2-5 nM
MCF-7 (Breast)1-10 nM
Vincristine A549 (Lung)1-10 nM
HeLa (Cervical)0.5-5 nM
MCF-7 (Breast)1-15 nM
Colchicine A549 (Lung)5-20 nM
HeLa (Cervical)2-10 nM
MCF-7 (Breast)10-50 nM

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as tubulin dimers form microtubules. Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[6]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate (UV-transparent for absorbance or black for fluorescence)

  • Temperature-controlled microplate reader

Procedure (Absorbance-based):

  • Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL, supplemented with 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

  • Plot the change in absorbance versus time for each concentration of the test compound.

  • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

  • Calculate the percentage of inhibition or enhancement of polymerization relative to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule network.

Principle: Cells are treated with the test compound, fixed, and then permeabilized to allow for the entry of antibodies. The microtubule network is then stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI.

Materials:

  • Cultured cells on glass coverslips

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the test compound for a specified time.

  • Fixation: Gently wash the cells with PBS and then fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature. Wash three times with PBS. Then, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and then incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are treated with the test compound, harvested, and fixed. The cellular DNA is then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

Materials:

  • Cultured cells

  • Test compounds

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the test compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Record at least 10,000 events per sample.

Data Analysis:

  • Use appropriate software to generate a histogram of DNA content (PI fluorescence).

  • Gate the cell population to exclude debris and aggregates.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Tubulin Inhibitors

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Vincristine Vincristine Tubulin Dimers Tubulin Dimers Vincristine->Tubulin Dimers Binds to Vinca domain Microtubule Polymerization Microtubule Polymerization Vincristine->Microtubule Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Dimers Binds to Colchicine site Colchicine->Microtubule Polymerization Inhibits Paclitaxel Paclitaxel Microtubule Depolymerization Microtubule Depolymerization Paclitaxel->Microtubule Depolymerization Inhibits Stable Microtubules Stable Microtubules Paclitaxel->Stable Microtubules Binds to Taxane site This compound (presumed) This compound (presumed) This compound (presumed)->Microtubule Depolymerization Inhibits This compound (presumed)->Stable Microtubules Binds to Taxane site Tubulin Dimers->Microtubule Polymerization Microtubule Polymerization->Stable Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Tubulin Dimers Stable Microtubules->Microtubule Depolymerization G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of tubulin inhibitors.

Experimental Workflow for Comparative Analysis

cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Data_Analysis Comparative Data Analysis (Tables and Charts) Tubulin_Polymerization->Data_Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment Treat with Inhibitors (this compound, Paclitaxel, etc.) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Compound_Treatment->MTT_Assay IF_Microscopy Immunofluorescence (Microtubule Network) Compound_Treatment->IF_Microscopy Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Compound_Treatment->Flow_Cytometry MTT_Assay->Data_Analysis IF_Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for inhibitor comparison.

Conclusion

This guide provides a comparative framework for evaluating this compound alongside established tubulin inhibitors. Based on its taxane structure, this compound is presumed to act as a microtubule-stabilizing agent, similar to Paclitaxel. The provided experimental protocols offer a robust methodology for the direct, quantitative comparison of its efficacy in key cellular and biochemical assays. Further research is necessary to fully elucidate the mechanism of action and anticancer potential of this compound. The data generated from these studies will be crucial for its future development as a potential therapeutic agent.

References

No Publicly Available Research Found on 7-Deacetoxytaxinine J's Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the differential effects of 7-Deacetoxytaxinine J on cancer cell lines.

Therefore, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the effects of this compound on cancer cells. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research on this topic.

Researchers, scientists, and drug development professionals are advised that information on analogous compounds, such as other taxanes like paclitaxel (B517696) and docetaxel, is widely available and may offer some contextual understanding of the broader class of molecules. However, direct experimental data on this compound remains elusive.

It is possible that this compound is a novel or proprietary compound with research findings that are not yet in the public domain. Alternatively, the compound may be known by a different name in the scientific literature. Without further clarification or the publication of relevant studies, a detailed analysis of its effects on cancer cell lines cannot be conducted.

Safety Operating Guide

Personal protective equipment for handling 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Deacetoxytaxinine J

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on established safety protocols for handling potent cytotoxic and antineoplastic compounds, such as other taxane (B156437) derivatives used in research and chemotherapy. All procedures must be conducted after a thorough, site-specific risk assessment by trained personnel.

This compound is a complex chemical compound that requires stringent safety measures to prevent occupational exposure.[1] Cytotoxic drugs are known to be potentially carcinogenic, mutagenic, and teratogenic, making it imperative to minimize exposure through engineering controls, safe work practices, and the use of appropriate Personal Protective Equipment (PPE).[1][2]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is mandatory for all activities involving this compound to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies with the handling procedure.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving & Storage Single pair of chemotherapy-tested gloves (ASTM D6978).[3]Not required unless leakage is suspected.Not required unless leakage is suspected.Not required unless leakage is suspected.
Preparation & Compounding (in a ventilated enclosure) Double pair of chemotherapy-tested gloves.[3][4] The outer glove should be placed over the gown cuff.[3][5]Disposable, impermeable, long-sleeved gown with tight cuffs that closes in the back.[3][5] Change every 2-3 hours or immediately if contaminated.[5]NIOSH-certified N95 or higher respirator.[3][5]Safety goggles and a full-face shield.[5]
Waste Disposal Double pair of chemotherapy-tested gloves.[3]Disposable, impermeable, long-sleeved gown with tight cuffs.[3]NIOSH-certified N95 respirator if aerosolization is possible.[3][5]Goggles or face shield.[5]
Spill Cleanup (Large >5mL or 5g) Double pair of heavy-duty chemotherapy-tested gloves.[6]Disposable, impermeable, long-sleeved gown with solid front.[4]NIOSH-certified N95 or a chemical cartridge-type respirator (PAPR for large spills).[4][5]Goggles and a full-face shield.[4][5]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Unpacking
  • Inspect Container: Upon receipt, visually inspect the shipping container for any signs of damage or leakage before opening.[7]

  • Don PPE: At a minimum, wear a single pair of chemotherapy-tested gloves during unpacking.[3]

  • Segregated Unpacking: Open the shipping container in a designated, low-traffic area, preferably within a ventilated enclosure if the primary container's integrity is .

  • Verify and Label: Check that the received chemical matches the order. The container should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Transport: Transport the chemical in a sealed, leak-proof secondary container to the designated storage area.[7]

Storage
  • Secure Location: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.

  • Labeling: The storage area must be clearly marked with warning signs indicating the presence of cytotoxic agents.[8]

  • Inventory: Maintain a detailed inventory of the compound, including amounts and dates of receipt and use.

Preparation and Handling Protocol
  • Controlled Environment: All handling of open containers of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.

  • Surface Protection: The work surface inside the BSC should be covered with a disposable, plastic-backed absorbent pad.[7] This pad should be replaced after each procedure or in the event of a spill.[7]

  • Donning PPE: Before beginning work, don the appropriate PPE as specified in the table above. Double gloving is mandatory, with the inner glove tucked under the gown cuff and the outer glove extending over the cuff.[3][5]

  • Aseptic/Safe Handling Technique: Use techniques that minimize aerosolization, such as using closed system transfer devices (CSTDs) if applicable.[3]

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves and gown should be removed first, followed by the inner gloves.[5] All disposable PPE is considered contaminated waste.[5]

Waste Disposal Plan
  • Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[2] This includes unused product, contaminated PPE, absorbent pads, vials, syringes, and other labware.[2][9]

  • Containers:

    • Sharps: Needles, syringes, and broken glass must be placed in a rigid, puncture-resistant, leak-proof sharps container clearly labeled for cytotoxic waste.[2][9] In the UK and some other regions, these containers are purple-lidded.[2]

    • Solid Waste: Contaminated items like gloves, gowns, and pads should be placed in thick, leak-proof plastic bags (e.g., 2-4 mm thick polypropylene) or rigid containers that are clearly labeled with the cytotoxic hazard symbol.[9][10]

  • Storage and Collection: Labeled waste containers should be stored in a secure, designated area until they are collected by a licensed hazardous waste disposal service.[2]

  • Final Disposal Method: The only approved disposal method for cytotoxic waste is high-temperature incineration.[11] Cytotoxic waste must never be disposed of in landfills or discharged into the sewer system.[7]

Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_handling Preparation & Handling cluster_disposal Waste Management receive Receive Shipment inspect Inspect for Damage receive->inspect Visual Check unpack Unpack with PPE inspect->unpack If OK store Store in Secure Area unpack->store Transport Safely prep_area Prepare BSC store->prep_area don_ppe Don Full PPE prep_area->don_ppe handle Handle Compound don_ppe->handle segregate Segregate Waste handle->segregate package Package in Labeled Cytotoxic Containers segregate->package store_waste Store Waste Securely package->store_waste incinerate High-Temperature Incineration store_waste->incinerate Licensed Vendor

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Spill Management

Immediate and effective management of spills is critical to minimize contamination and health risks.[12] Spill kits must be readily available in all areas where the compound is handled.[12]

Small Spill (<5 mL or 5 g)

  • Alert Personnel: Immediately alert others in the area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear a gown, double chemotherapy-tested gloves, and eye protection.[6]

  • Containment:

    • Liquids: Cover with absorbent pads, working from the outside in.[6]

    • Powders: Gently cover with damp absorbent pads to avoid aerosolizing the powder.[6]

  • Cleanup: Place all contaminated absorbent materials and any broken glass (using a scoop) into a designated cytotoxic waste container.[6]

  • Decontaminate: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol or another suitable decontaminating agent.[6]

  • Dispose: Discard all used cleaning materials and contaminated PPE as cytotoxic waste.

Large Spill (>5 mL or 5 g)

  • Evacuate: Evacuate the area immediately and secure it to prevent entry.

  • Alert: Notify the institutional safety officer and activate the emergency response plan (e.g., "Code Brown" in some hospital settings).

  • PPE: Only trained personnel with appropriate PPE, including a NIOSH-certified respirator, should perform the cleanup.[4][12]

  • Cleanup: Follow the same containment, cleanup, and decontamination steps as for a small spill, using a large-volume spill kit.

  • Report: Document the incident according to institutional policy.[13]

Personal Contamination
  • Immediate Action: Remove all contaminated clothing and PPE immediately.

  • Skin Exposure: Wash the affected skin thoroughly with soap and water for at least 15 minutes.

  • Eye Exposure: Immediately flush the affected eye(s) with water or an isotonic eyewash solution for at least 15 minutes, holding the eyelid(s) open. Remove contact lenses as soon as possible.

  • Seek Medical Attention: Report the exposure to a supervisor and seek immediate medical attention. Provide details of the chemical exposure to the medical personnel.

  • Documentation: Complete an incident report detailing the exposure event.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.